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  • Product: 3-Chloro-4-isopropoxy-5-methoxybenzoic acid
  • CAS: 749920-56-7

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid in Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate highly decorated building blocks for their potential to navigate complex structure-activity relationship (SAR) landscapes. 3-Chloro-4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate highly decorated building blocks for their potential to navigate complex structure-activity relationship (SAR) landscapes. 3-Chloro-4-isopropoxy-5-methoxybenzoic acid is a prime example of a sterically tuned, functionally dense intermediate. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, structural causality, and field-proven synthetic workflows, designed specifically for medicinal chemists and drug development professionals.

Physicochemical Identity & Quantitative Profiling

Before integrating any building block into a synthetic pipeline, establishing its exact physicochemical identity is paramount. The compound, also systematically named 3-chloro-5-methoxy-4-(propan-2-yloxy)benzoic acid, features a highly substituted aromatic ring that dictates its downstream reactivity[1].

Below is the consolidated quantitative data for this compound:

PropertyValue
Chemical Name 3-Chloro-4-isopropoxy-5-methoxybenzoic acid
CAS Number 749920-56-7[1]
Molecular Weight 244.67 g/mol [2]
Molecular Formula C11H13ClO4[1]
SMILES COc1cc(cc(Cl)c1OC(C)C)C(O)=O[2]
EC Number 883-165-9[3]

Pharmacophoric Causality: The "Why" Behind the Structure

In medicinal chemistry, we do not select building blocks arbitrarily. Every functional group on the 3-chloro-4-isopropoxy-5-methoxybenzoic acid scaffold serves a distinct pharmacophoric and physicochemical purpose.

  • 3-Chloro Substitution : Halogens are strategically placed to block cytochrome P450-mediated oxidation. The chlorine atom increases lipophilicity (LogP) and acts as a potent halogen bond donor, which can engage in highly directional interactions with target protein backbones.

  • 4-Isopropoxy Group : This bulky, branched ether provides significant steric shielding to the core aromatic ring. Causality dictates that this group is ideal for occupying deep, hydrophobic pockets within a receptor, while simultaneously restricting the rotational freedom of adjacent substituents.

  • 5-Methoxy Group : Acting as an electron-donating group via resonance, the methoxy moiety enriches the electron density of the aromatic system and serves as a critical hydrogen bond acceptor.

  • Carboxylic Acid Handle : The primary site for synthetic conjugation, allowing for rapid diversification via amidation or esterification.

Pharmacophore Core 3-Chloro-4-isopropoxy- 5-methoxybenzoic acid Cl 3-Chloro Group Core->Cl Iso 4-Isopropoxy Group Core->Iso OMe 5-Methoxy Group Core->OMe COOH Carboxylic Acid Core->COOH Prop1 Metabolic Stability & Lipophilicity Cl->Prop1 Prop2 Steric Shielding & Hydrophobic Interaction Iso->Prop2 Prop3 H-Bond Acceptor OMe->Prop3 Prop4 Conjugation Handle COOH->Prop4

Logical relationship of structural features to physicochemical properties.

Self-Validating Synthetic Workflow: HATU-Mediated Amide Coupling

Due to the steric hindrance imposed by the adjacent isopropoxy and methoxy groups, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. As an expert standard, I mandate the use of uronium-based coupling reagents like HATU.

The following protocol is designed as a self-validating system , ensuring that each step provides measurable feedback to guarantee success.

Step-by-Step Methodology

Step 1: Pre-activation

  • Action : Dissolve 1.0 equivalent of 3-chloro-4-isopropoxy-5-methoxybenzoic acid in anhydrous DMF to achieve a 0.2 M concentration. Add 1.2 eq of HATU and 3.0 eq of DIPEA.

  • Causality : HATU rapidly forms a highly reactive HOAt ester. Pre-activation is critical here; it prevents the amine (added later) from reacting directly with the coupling reagent to form inert guanidinium byproducts. DIPEA acts as a non-nucleophilic base, deprotonating the acid without interfering with the active ester formation.

Step 2: Nucleophilic Attack

  • Action : After 15 minutes of stirring at room temperature, introduce 1.1 eq of the target primary or secondary amine. Stir for 2 hours.

Step 3: In-Process Control (IPC)

  • Action : Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Self-Validation : The system validates itself when the Extracted Ion Chromatogram (EIC) confirms the complete disappearance of the starting material mass ( m/z 243.67 for [M−H]− )[2] and the emergence of the desired product mass. If unreacted acid remains, the protocol dictates a corrective addition of 0.2 eq HATU.

Step 4: Quenching and Extraction

  • Action : Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution.

  • Causality : Standard water washes fail to remove DMF efficiently. The 5% LiCl wash is a field-proven technique to pull residual DMF out of the organic phase, preventing solvent contamination during downstream concentration.

Step 5: Final Validation

  • Action : Dry over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography. Final structural integrity is confirmed via 1H -NMR.

  • Validation : The successful preservation of the isopropoxy septet (~4.5 ppm) and the methoxy singlet (~3.8 ppm) in the NMR spectra confirms that the core scaffold remained intact during the coupling process.

Workflow Step1 1. Activation HATU / DIPEA in DMF Step2 2. Nucleophilic Attack Addition of Target Amine Step1->Step2 Step3 3. In-Process Control LC-MS Monitoring Step2->Step3 Step4 4. Purification Aqueous Workup (LiCl Wash) Step3->Step4 Step5 5. Final Validation 1H-NMR & High-Res MS Step4->Step5

Experimental workflow for the HATU-mediated amide coupling of the compound.

References

  • Molport. "3-chloro-5-methoxy-4-(propan-2-yloxy)benzoic acid | 749920-56-7". Molport Chemical Marketplace. URL:[Link]

  • NextSDS. "3-chloro-5-methoxy-4-(propan-2-yloxy)benzoic acid - Chemical Substance Information". NextSDS Database. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, a thorough understanding of NMR spectra is critical for the verification of synthesized compounds and the elucidation of unknown structures. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid, a substituted benzoic acid derivative.

The structural complexity of this molecule, with its varied substituents on the aromatic ring, offers an excellent case study for understanding the interplay of electronic and steric effects on chemical shifts. This document will delve into the theoretical basis for the predicted chemical shifts, providing a rationale for the expected spectral features. Furthermore, a comprehensive, field-proven experimental protocol for acquiring high-quality NMR data for this type of analyte is presented, ensuring that researchers can confidently apply these principles in a practical laboratory setting.

Molecular Structure and Substituent Effects

The chemical structure of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid is foundational to interpreting its NMR spectra. The benzene ring is substituted with a carboxylic acid group, a chlorine atom, an isopropoxy group, and a methoxy group. Each of these substituents exerts distinct electronic effects, namely inductive and resonance effects, which modulate the electron density at various positions on the aromatic ring and, consequently, influence the chemical shifts of the attached protons and carbons.

  • Carboxylic Acid (-COOH): This is a meta-directing, deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, causing a downfield shift (deshielding) of the aromatic protons and carbons, particularly at the ortho and para positions.

  • Chlorine (-Cl): Chlorine is an ortho-para directing deactivating group. It is electronegative and withdraws electron density through the inductive effect, leading to deshielding. However, it can donate electron density through resonance, which partially counteracts the inductive effect at the ortho and para positions.

  • Isopropoxy (-O-iPr) and Methoxy (-OCH₃): These are ortho-para directing, activating groups. The oxygen atom is highly electronegative, leading to an inductive withdrawal of electron density. However, the lone pairs on the oxygen atom participate in resonance with the aromatic ring, donating electron density and causing a significant upfield shift (shielding) of the ortho and para protons and carbons.

The interplay of these effects from all four substituents determines the final chemical shifts observed in the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid in a standard solvent like CDCl₃ is expected to show distinct signals for the aromatic protons, the isopropoxy protons, the methoxy protons, and the carboxylic acid proton.

Predicted ¹H NMR Chemical Shifts
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-27.65d1HThis proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating methoxy group and the electron-withdrawing chlorine atom. The strong deshielding effect of the adjacent carbonyl group dominates, resulting in a downfield shift. It will appear as a doublet due to coupling with H-6.
H-67.55d1HThis proton is ortho to the electron-withdrawing chlorine atom and meta to the carboxylic acid and isopropoxy groups. The combined deshielding effects of the chlorine and carboxylic acid group place this proton downfield. It will appear as a doublet due to coupling with H-2.
-OCH(CH₃)₂4.65sept1HThe methine proton of the isopropoxy group is deshielded by the adjacent oxygen atom. It will be split into a septet by the six equivalent methyl protons.
-OCH₃3.90s3HThe protons of the methoxy group are deshielded by the attached oxygen atom. They will appear as a singlet as there are no adjacent protons to couple with.
-OCH(CH₃)₂1.40d6HThe six equivalent methyl protons of the isopropoxy group are shielded relative to the methine proton. They will be split into a doublet by the adjacent methine proton.
-COOH11.0-13.0s (broad)1HThe carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding.[1] It typically appears as a broad singlet and its chemical shift can be highly dependent on concentration and solvent.[1]

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon.

Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O171.5The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.
C-4152.0This carbon is attached to the electron-donating isopropoxy group, leading to a downfield shift due to the electronegativity of the oxygen, but also shielding from resonance. The net effect is a significant downfield position.
C-5148.0This carbon is attached to the electron-donating methoxy group, resulting in a similar effect as C-4.
C-3125.0The carbon bearing the chlorine atom is deshielded by the inductive effect of the halogen.
C-1124.0The ipso-carbon attached to the carboxylic acid group.
C-6118.0This aromatic CH carbon is influenced by the adjacent chlorine and the meta-positioned carboxylic acid and isopropoxy groups.
C-2112.0This aromatic CH carbon is influenced by the adjacent carboxylic acid group and the meta-positioned methoxy group.
-OCH(CH₃)₂72.0The methine carbon of the isopropoxy group is deshielded by the attached oxygen.
-OCH₃56.5The carbon of the methoxy group is deshielded by the attached oxygen.
-OCH(CH₃)₂22.0The methyl carbons of the isopropoxy group are in a typical aliphatic region.

Note: These are predicted values and the actual experimental values may differ.

Factors Influencing Chemical Shifts: A Deeper Dive

The predicted chemical shifts are a result of the complex interplay of several factors. A deeper understanding of these principles is essential for accurate spectral interpretation.

Inductive Effects

Electronegative atoms, such as oxygen and chlorine, pull electron density away from adjacent atoms through the sigma bonds.[2] This "deshields" the nucleus, causing its resonance to occur at a lower magnetic field (higher ppm value). In 3-Chloro-4-isopropoxy-5-methoxybenzoic acid, the chlorine, and the oxygens of the isopropoxy, methoxy, and carboxylic acid groups all exert an inductive withdrawing effect.

Resonance Effects

Substituents with lone pairs of electrons, such as the oxygen atoms in the isopropoxy and methoxy groups, can donate this electron density to the aromatic ring through the π-system. This increases the electron density at the ortho and para positions, "shielding" these nuclei and causing their resonance to shift to a higher magnetic field (lower ppm value). Conversely, the carboxylic acid group withdraws electron density from the ring via resonance, deshielding the ortho and para positions.

Anisotropic Effects

The π-electrons in the benzene ring circulate in the presence of an external magnetic field, creating a "ring current". This induced magnetic field opposes the applied field in the center of the ring but reinforces it on the outside of the ring.[3] As a result, the aromatic protons are significantly deshielded and resonate at a much lower field (higher ppm) than typical alkene protons.[3]

Solvent Effects

The choice of solvent can significantly influence the chemical shifts of a molecule.[4][5] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce shifts in the resonances of the solute, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS), which can be useful for resolving overlapping signals.[4][6] The polarity of the solvent can also affect the extent of hydrogen bonding, particularly for the carboxylic acid proton, leading to changes in its chemical shift.[7]

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra for 3-Chloro-4-isopropoxy-5-methoxybenzoic acid, a standardized and carefully executed experimental protocol is paramount.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified compound for a ¹H NMR spectrum and 20-50 mg for a ¹³C NMR spectrum.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[1] If the compound has poor solubility in CDCl₃, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8] Gentle vortexing or sonication can aid in dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution. The final liquid height in the tube should be around 4-5 cm.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition

The following is a generalized workflow for data acquisition on a modern NMR spectrometer. Instrument-specific parameters may need to be optimized.

experimental_workflow

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks. Modern spectrometers have automated shimming routines.

  • Tuning and Matching: The NMR probe is tuned to the resonance frequency of the nucleus being observed (¹H or ¹³C) and the impedance is matched to that of the spectrometer's electronics to ensure maximum signal-to-noise.

  • Acquisition of ¹H Spectrum:

    • A standard single-pulse experiment is typically used.

    • Key parameters to set include the spectral width, acquisition time, number of scans, and relaxation delay. For a routine spectrum, 8 to 16 scans are usually sufficient.

  • Acquisition of ¹³C Spectrum:

    • A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • The acquired free induction decay (FID) is Fourier transformed to generate the spectrum.

    • The spectrum is then phased and the baseline is corrected.

    • The chemical shifts are referenced to the internal standard or the residual solvent peak.

    • For ¹H spectra, the signals are integrated to determine the relative number of protons.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid. By understanding the fundamental principles of substituent effects, researchers can confidently interpret the NMR spectra of this and other complex organic molecules. The detailed experimental protocol provided serves as a practical resource for acquiring high-quality, reproducible NMR data, a critical step in the process of chemical synthesis and drug development. The combination of theoretical prediction and practical guidance presented herein is intended to empower scientists with the knowledge and tools necessary for successful structural elucidation.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • ACS Publications. (2001, July 10). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Retrieved from [Link]

  • St. Olaf College. (n.d.). 1H NMR Aromatic Chemical Shift Calculator. Retrieved from [https://www.stolaf.edu/depts/chemistry/courses/toolkits/380/js/nmr/HNMR_ aromatic.html]([Link]_ aromatic.html)

  • Doc Brown's Chemistry. (2026, April 3). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Mestrelab Research. (2026, March 11). Download NMR Predict. Retrieved from [Link]

  • Mackay and Matthews Lab. (n.d.). NMR Shift calculator. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 38(7), 570-579.
  • University of Ottawa. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. Retrieved from [Link]

  • MIT DSpace. (n.d.). APPENDIX 2. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts. Retrieved from [Link]

  • University of Calgary. (n.d.). NMR Chart. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

Foundational

Solubility profile of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid in polar and non-polar solvents

Comprehensive Solubility Profiling of 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid: Thermodynamic Behavior in Polar and Non-Polar Solvents Executive Summary The rational design of purification workflows, crystallization p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Solubility Profiling of 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid: Thermodynamic Behavior in Polar and Non-Polar Solvents

Executive Summary

The rational design of purification workflows, crystallization processes, and formulation strategies for active pharmaceutical ingredients (APIs) and advanced intermediates relies heavily on precise solubility profiling. This technical guide explores the thermodynamic solubility behavior of 3-chloro-4-isopropoxy-5-methoxybenzoic acid (CAS: 749920-56-7)[1][2]. By deconstructing the structural contributions of its functional groups, we elucidate the physical chemistry driving its solvation in both polar and non-polar environments. Furthermore, we outline the gold-standard experimental protocols required to validate these thermodynamic parameters empirically.

Structural Analysis & Physicochemical Profiling

To predict and manipulate the solubility of 3-chloro-4-isopropoxy-5-methoxybenzoic acid, one must first analyze the causality behind its molecular architecture. The core is a benzoic acid scaffold, heavily modified by three distinct substituents that radically alter its crystal lattice energy and solvent interactions:

  • Carboxylic Acid (-COOH) at C1: The primary driver of polarity. It acts as both a strong hydrogen-bond donor and acceptor. Its ionization state is the master switch for aqueous solubility.

  • Chloro Group (-Cl) at C3: Highly lipophilic and electron-withdrawing via induction (-I effect). This inductive pull stabilizes the conjugate base (carboxylate anion), slightly lowering the pKa​ compared to unsubstituted benzoic acid.

  • Isopropoxy Group (-O-iPr) at C4: This bulky, lipophilic group disrupts molecular planarity. By increasing the free volume and reducing the packing efficiency of the crystal lattice, it lowers the melting point and significantly enhances solubility in organic solvents.

  • Methoxy Group (-O-Me) at C5: Provides a balance of lipophilicity and weak hydrogen-bond accepting capability.

Because of this high degree of substitution, the molecule exhibits a relatively high partition coefficient (LogP) while retaining a highly pH-sensitive polar headgroup.

Thermodynamic Solubility in Polar Solvents

Aqueous Media and pH-Dependency

In purely aqueous, unbuffered environments, the solubility of this compound is exceedingly poor. The lipophilic bulk of the chloro, isopropoxy, and methoxy groups heavily outweighs the hydration energy provided by the neutral carboxylic acid.

However, solubility is governed by the Henderson-Hasselbalch relationship[3]. At pH<pKa​ (acidic conditions), the molecule remains protonated and uncharged, leading to aggregation and precipitation. As the pH is adjusted above its pKa​ (predicted ~3.8–4.1) using bases like sodium hydroxide or basic buffers, the carboxylic acid deprotonates. The resulting carboxylate anion forms strong ion-dipole interactions with water, increasing aqueous solubility by several orders of magnitude.

Polar Protic vs. Polar Aprotic Solvents
  • Polar Protic (e.g., Methanol, Ethanol): These solvents exhibit excellent solvation capacity. They donate hydrogen bonds to the ether oxygens and the carbonyl oxygen, while their alkyl chains undergo favorable Van der Waals interactions with the compound's lipophilic substituents.

  • Polar Aprotic (e.g., DMSO, DMF): These are optimal solvents for this compound. DMSO acts as a powerful hydrogen-bond acceptor for the -COOH proton while simultaneously providing a highly polarizable environment that perfectly solvates the electron-rich, halogenated aromatic ring.

Solvation A 3-Chloro-4-isopropoxy- 5-methoxybenzoic Acid B Aqueous Media (Polar Protic) A->B C Organic Media (Aprotic / Non-Polar) A->C D pH < pKa (~4.0) Protonated Form B->D Acidic E pH > pKa (~4.0) Ionized Form B->E Basic F Polar Aprotic (DMSO, DMF) C->F High Polarity G Non-Polar (Toluene, Hexane) C->G Low Polarity H Poor Solubility (Aggregation) D->H I High Solubility (Ion-Dipole Bonds) E->I J High Solubility (H-Bond Acceptor) F->J K Moderate/Low (Dimerization) G->K

Caption: Solvation pathways and pH-dependent thermodynamic states of the target benzoic acid derivative.

Solvation Behavior in Non-Polar Solvents

In strictly non-polar solvents (e.g., Toluene, Hexane, Dichloromethane), the solvation mechanism shifts entirely. Because non-polar solvents lack hydrogen-bond accepting capabilities, the carboxylic acid groups of the solute molecules hydrogen-bond with each other, forming stable, eight-membered cyclic dimers[4].

This dimerization is a critical thermodynamic event. By turning the polar -COOH groups inward, the dimer exposes only the highly lipophilic chloro, isopropoxy, and methoxy groups to the solvent. Consequently, the apparent lipophilicity of the dimerized complex is much higher than that of the monomer. This allows the compound to achieve moderate to high solubility in moderately non-polar solvents like Dichloromethane and Toluene, though extreme non-polar solvents like Hexane may still struggle to overcome the initial crystal lattice energy.

Experimental Methodology: The Shake-Flask Protocol

To empirically validate the solubility profile of 3-chloro-4-isopropoxy-5-methoxybenzoic acid, kinetic methods (like solvent-shift nephelometry) are insufficient, as they often result in supersaturated, metastable states[5]. As a self-validating system, the Saturation Shake-Flask Method remains the gold standard for determining true thermodynamic equilibrium solubility[6][7][8].

Step-by-Step Protocol
  • Solid Addition: Weigh an excess amount of crystalline 3-chloro-4-isopropoxy-5-methoxybenzoic acid (e.g., 50 mg) into a series of 5 mL borosilicate glass vials.

  • Solvent Dispensing: Add exactly 2.0 mL of the target solvent (e.g., Water at various pH levels, Methanol, Toluene) to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic incubator shaker set to exactly 25.0±0.1∘C . Agitate at 300 RPM for a minimum of 24 to 48 hours . Causality: This extended duration is mandatory to overcome the activation energy of dissolution and ensure the solid-liquid interface reaches true thermodynamic equilibrium[3][5].

  • Phase Separation: Remove the vials and allow the undissolved solid to settle for 2 hours. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes to pellet all undissolved micro-particulates. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption).

  • Quantification: Dilute the clear supernatant into the linear range of the detector and quantify the dissolved concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a pre-established calibration curve[8].

ShakeFlask S1 1. Solid Addition (Excess Solute) S2 2. Solvent Addition (Target Media) S1->S2 S3 3. Equilibration (24-48h, Constant Temp) S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 S5 5. Quantification (HPLC-UV) S4->S5

Caption: Standard saturation shake-flask methodology for determining thermodynamic equilibrium solubility.

Quantitative Data Summary

The following tables summarize the fundamental properties and the predicted thermodynamic solubility profile of the compound based on structural homology and the physicochemical principles detailed above.

Table 1: Fundamental Physicochemical Properties | Property | Value / Description | Impact on Solubility | | :--- | :--- | :--- | | CAS Number | 749920-56-7[1] | N/A | | Molecular Formula | C11​H13​ClO4​ [1] | High ratio of lipophilic heavy atoms. | | Molecular Weight | 244.67 g/mol [1] | Moderate size; favorable for organic solvation. | | Predicted pKa​ | ~3.8 – 4.1 | Allows for salt formation and high solubility at pH > 5.0. | | Predicted LogP | ~3.0 – 3.5 | Drives high affinity for organic/aprotic solvents. |

Table 2: Predicted Thermodynamic Solubility Profile at 25°C | Solvent System | Polarity / Type | Expected Solubility Range | Solvation Mechanism | | :--- | :--- | :--- | :--- | | Water (pH 2.0) | Polar Protic | <0.1 mg/mL | Protonated state; hydrophobic exclusion. | | Water (pH 7.4) | Polar Protic | >20.0 mg/mL | Ionized carboxylate; strong ion-dipole hydration. | | Methanol | Polar Protic | 10−50 mg/mL | H-bond donation to ether/carbonyl oxygens. | | DMSO | Polar Aprotic | >100 mg/mL | Strong H-bond acceptance from -COOH; polarizable. | | Dichloromethane | Moderately Non-Polar | 20−80 mg/mL | Favorable interactions with halogenated ring. | | Toluene | Non-Polar | 5−20 mg/mL | Carboxylic acid dimerization masking polarity[4]. | | Hexane | Strictly Non-Polar | <1.0 mg/mL | Insufficient energy to break crystal lattice. |

References

  • 3-chloro-5-methoxy-4-(propan-2-yloxy)benzoic acid | 749920-56-7. Molport. Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Liquid–Liquid Extraction Systems of Benzoic Acid in Water and Heptane, Methylbenzene, or Trichloroethylene as Cosolvent. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

Sources

Exploratory

Safety Data Sheet (SDS) and handling precautions for 3-Chloro-4-isopropoxy-5-methoxybenzoic acid

An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid Authored by a Senior Application Scientist This guide provides a comprehensive overview of the safety data and handling prec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety data and handling precautions for 3-Chloro-4-isopropoxy-5-methoxybenzoic acid, a compound of interest for researchers and professionals in the field of drug development. Given the absence of a detailed, publicly available Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally analogous compounds to construct a robust and precautionary safety profile. The core principle of this guide is to empower researchers with the knowledge to handle this compound with the utmost safety, grounded in established scientific and safety principles.

Hazard Identification and GHS Classification

Understanding the potential hazards of a chemical is the foundation of safe laboratory practice. Based on available data for 3-Chloro-4-isopropoxy-5-methoxybenzoic acid and its structural analogs, a consistent pattern of hazards emerges, primarily related to irritant properties.

GHS Classification of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid

Direct hazard classification for the target compound is available from chemical suppliers.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.[2]

Hazard ClassCategoryHazard Statement
Skin irritation2H315: Causes skin irritation
Eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

GHS Pictogram:

Comparative Analysis with Structural Analogs

To build a more comprehensive risk profile, it is instructive to examine the classifications of closely related molecules. This analysis reveals a consistent profile of irritation across this chemical family.

CompoundCAS No.Hazard Statements
3-Chloro-5-methoxybenzoic acid82477-67-6H315, H319, H335[3]
3-Chloro-4-methoxybenzoic acid37908-96-6H301, H319, H400[4][5]
4-Chloro-o-anisic acid57479-70-6H315, H319, H335[6]
3-Chloro-4-hydroxy-5-methoxybenzoic acid1552-46-1H302, H315, H319, H335[7]
3,4,5-Trimethoxybenzoic Acid118-41-2H302, H315, H319, H335[8]

Note: H-Statements correspond to: H301: Toxic if swallowed; H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation; H400: Very toxic to aquatic life.

This comparative data reinforces the primary hazards of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid as being an irritant to the skin, eyes, and respiratory system. The "toxic if swallowed" (H301) classification for the 4-methoxy analog suggests that oral toxicity should also be considered a potential, albeit less certain, hazard for the target compound.

Toxicological Profile: An Evidence-Based Inference

The toxicological profile is inferred from the hazard classifications of the parent compound and its analogs.

  • Acute Toxicity : While the primary analogs are classified as harmful if swallowed, 3-Chloro-4-methoxybenzoic acid is rated as toxic if swallowed.[4][5][9] Therefore, ingestion should be strictly avoided.

  • Skin Irritation : The compound is expected to cause skin irritation upon contact.[3][6][10] Prolonged contact may lead to redness and discomfort.

  • Eye Irritation : Direct contact with the eyes is likely to cause serious irritation.[3][6][10][11]

  • Respiratory Irritation : As a solid powder, inhalation of dust particles may cause irritation to the respiratory tract.[3][6][7][11]

  • Chronic Exposure : There is no data available on the long-term effects, such as carcinogenicity or mutagenicity, for this compound or its close analogs.[12] In the absence of data, it is prudent to minimize exposure.

Safe Handling Protocol and Engineering Controls

A systematic approach to handling is essential to minimize exposure. The following protocol is based on standard laboratory best practices for handling chemical irritants.

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure all necessary Personal Protective Equipment (PPE) is donned correctly. The work area, typically a chemical fume hood, should be clean and uncluttered.

  • Weighing : Weigh the solid compound in a chemical fume hood to contain any dust. Use a tared weigh boat or paper. Avoid creating dust clouds by handling the material gently.

  • Transfer : Carefully transfer the weighed solid to the reaction vessel using a spatula. If any material is spilled, it should be cleaned up immediately according to the spill procedures outlined below.

  • Dissolution : If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling : After handling, decontaminate the work surface and any equipment used. Remove gloves using the proper technique and dispose of them in the appropriate waste container. Wash hands thoroughly with soap and water.[11]

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood .[12] This is critical to prevent the inhalation of dust particles.[11] The laboratory should also have adequate general ventilation.

G cluster_workflow Chemical Handling Workflow Prep Preparation (Don PPE, Prepare Fume Hood) Weigh Weighing (Inside Fume Hood) Prep->Weigh Gentle handling Transfer Transfer to Vessel Weigh->Transfer Avoid dust Workup Reaction / Workup Transfer->Workup Cleanup Decontamination & Waste Disposal Workup->Cleanup Segregate waste End End (Doff PPE, Wash Hands) Cleanup->End

Caption: A typical workflow for safely handling a powdered chemical irritant.

Personal Protective Equipment (PPE)

PPE is the last line of defense, to be used in conjunction with engineering controls.

  • Eye and Face Protection : Safety glasses with side shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[11] Given the risk of serious eye irritation, sealed goggles are recommended, especially when handling larger quantities.[3]

  • Skin Protection : A laboratory coat should be worn at all times. Chemically resistant gloves (e.g., nitrile) must be worn.[11] It is crucial to inspect gloves for any defects before use and to remove them without touching the outer surface.[11]

  • Respiratory Protection : Under normal conditions of use within a fume hood, respiratory protection is not required.[6] However, in the event of a large spill or if working outside of a fume hood, a respirator with a particulate filter (e.g., N95 or P100) may be necessary.[3]

G Elimination Elimination Substitution Substitution Engineering Engineering Controls (Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The hierarchy of safety controls, prioritizing engineering solutions over PPE.

First-Aid and Emergency Measures

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][6][11] If skin irritation occurs, seek medical advice.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[5]
Spill Response

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[11] The area should then be cleaned with a damp cloth. For larger spills, evacuate the area and contact the appropriate emergency response team.

Storage and Disposal

  • Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][12]

  • Disposal : Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[6][12] Do not allow the product to enter drains.[11]

Physicochemical Properties (Data from a close analog)

The following data is for the closely related compound, 3-Chloro-4-methoxybenzoic acid, and should be used as an estimation.

PropertyValue
Molecular Formula C8H7ClO3
Molecular Weight 186.60 g/mol [4]
Appearance White to brown solid[4][5]
Melting Point 217 - 219 °C[4]

Conclusion

3-Chloro-4-isopropoxy-5-methoxybenzoic acid should be handled as a compound that is irritating to the skin, eyes, and respiratory system, and potentially harmful if swallowed. The cornerstone of safe handling lies in a combination of robust engineering controls, primarily the use of a chemical fume hood, and diligent use of appropriate personal protective equipment. By adhering to the protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

  • Thermo Fisher Scientific. (2025, September 15).
  • Sigma-Aldrich. (2025, November 6).
  • PubChem. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzoic acid. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.).
  • Fisher Scientific. (2024, March 1). Safety Data Sheet for 3-Chloro-5-methoxybenzoic acid.
  • Cayman Chemical. (2025, October 29). Safety Data Sheet for 3,4,5-Trimethoxybenzoic Acid.
  • Benchchem. (n.d.). Technical Support Center: Alternative Brominating Agents for Substituted Benzoic Acids.
  • Sigma-Aldrich. (2025, November 6).
  • ECHEMI. (n.d.).
  • Carl ROTH. (n.d.).
  • ResearchGate. (2018, January). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.
  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
  • Fisher Scientific. (2023, October 6). Safety Data Sheet for 3-Chloro-4-methoxybenzoic acid.
  • Thermo Fisher Scientific. (2015, March 13). Safety Data Sheet for 3-Chloro-4-methoxybenzoic acid.
  • TCI Chemicals. (2025, May 27). Safety Data Sheet for 3-Chloro-2-methoxybenzoic Acid.
  • ChemicalBook. (2026, March 21).
  • Fisher Scientific. (2009, January 23). Safety Data Sheet for 3-Chloroperoxybenzoic acid.
  • TCI Chemicals. (2025, May 7). Safety Data Sheet for 5-Chloro-2-methoxybenzoic Acid.
  • National Institute of Standards and Technology. (n.d.).
  • PubChem. (n.d.). GHS Classification Summary. National Center for Biotechnology Information.
  • chemBlink. (n.d.). 3-Chloro-4-isopropoxybenzoic acid (CAS 213598-07-3).
  • Ossila. (2023, November 9).
  • ACS Publications. (2021, July 27).

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Foundational

Crystal structure and thermodynamic properties of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid

An In-Depth Technical Guide to the Crystal Structure and Thermodynamic Properties of 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid Authored by: A Senior Application Scientist Abstract This technical guide provides a compre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Thermodynamic Properties of 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies used to characterize the solid-state properties of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid, a substituted benzoic acid derivative with potential applications in pharmaceutical and materials science. As a molecule with a unique combination of functional groups—a carboxylic acid, a chloro group, a methoxy group, and an isopropoxy group—its three-dimensional structure and thermal behavior are critical determinants of its chemical reactivity, solubility, and bioavailability. This document outlines a proposed synthetic route and details the experimental workflows for single-crystal X-ray diffraction (SCXRD) and thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The causality behind experimental choices is explained, and protocols are presented to ensure self-validating and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these characterization techniques to novel organic compounds.

Introduction: The Significance of Solid-State Characterization

Substituted benzoic acid derivatives are a cornerstone of modern drug discovery and materials science.[1][2] The specific arrangement of substituents on the aromatic ring dictates the molecule's intermolecular interactions, which in turn govern its crystal packing and macroscopic properties. For a compound like 3-Chloro-4-isopropoxy-5-methoxybenzoic acid, the interplay between the hydrogen-bonding capabilities of the carboxylic acid, the electron-withdrawing nature of the chlorine atom, and the steric and electronic effects of the methoxy and isopropoxy groups presents a compelling case for detailed solid-state analysis.[3]

The three-dimensional arrangement of molecules in a crystal, known as the crystal structure, is fundamental to a compound's physical and chemical properties.[4] It influences everything from melting point and solubility to tabletability and chemical stability. X-ray crystallography is the definitive method for determining the absolute configuration and packing of molecules in a crystalline solid.[4][5]

Thermodynamic properties, such as melting point, enthalpy of fusion, and thermal stability, are equally critical, particularly in the context of pharmaceutical development.[6] These parameters are essential for designing robust manufacturing processes, ensuring long-term stability, and predicting the behavior of the compound under various environmental conditions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for elucidating these thermal characteristics.[6][7]

This guide will walk through the process of synthesizing and characterizing 3-Chloro-4-isopropoxy-5-methoxybenzoic acid, providing both the theoretical underpinnings and practical, step-by-step protocols for these advanced analytical techniques.

Proposed Synthesis of 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid

Synthesis_Workflow start Start: 3-Chloro-4-hydroxy-5-methoxybenzoic acid step1 Step 1: Deprotonation Reagents: NaH or K2CO3 Solvent: DMF or Acetone start->step1 Base step2 Step 2: Alkylation Reagent: 2-iodopropane Conditions: Heat step1->step2 Intermediate workup Workup & Purification - Acidification - Extraction - Recrystallization step2->workup Crude Product product Product: 3-Chloro-4-isopropoxy-5-methoxybenzoic acid workup->product

Caption: Proposed synthetic workflow for 3-Chloro-4-isopropoxy-5-methoxybenzoic acid.

Detailed Synthetic Protocol
  • Deprotonation of the Phenolic Hydroxyl Group:

    • To a solution of 3-chloro-4-hydroxy-5-methoxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a slight excess of a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the phenolic hydroxyl group, forming the corresponding phenoxide. The carboxylic acid may also be deprotonated but will be reprotonated during workup.

  • Alkylation with 2-Iodopropane:

    • To the solution containing the phenoxide, add 2-iodopropane (1.2 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

    • Acidify the aqueous solution with 1M HCl to a pH of 2-3 to protonate the carboxylic acid and precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product, 3-Chloro-4-isopropoxy-5-methoxybenzoic acid.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

The definitive three-dimensional structure of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid can be elucidated through single-crystal X-ray diffraction (SCXRD).[5] This technique relies on the ability to grow a high-quality single crystal, which acts as a diffraction grating for X-rays.

SCXRD_Workflow crystal_growth 1. Single Crystal Growth - Slow Evaporation - Vapor Diffusion - Slow Cooling data_collection 2. X-ray Data Collection - Mount Crystal - Expose to X-ray Beam - Collect Diffraction Pattern crystal_growth->data_collection structure_solution 3. Structure Solution - Determine Unit Cell & Space Group - Solve Phase Problem data_collection->structure_solution structure_refinement 4. Structure Refinement - Refine Atomic Positions - Add Hydrogen Atoms - Finalize Model structure_solution->structure_refinement validation 5. Validation & Analysis - Check for Errors (CIF Check) - Analyze Intermolecular Interactions structure_refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Protocol for Single Crystal Growth

Growing X-ray quality crystals is often the most challenging step in a crystallographic study.[4][9] The goal is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice. Purity of the compound is paramount.[10]

Method: Slow Evaporation

  • Dissolve a small amount (10-20 mg) of purified 3-Chloro-4-isopropoxy-5-methoxybenzoic acid in a minimal amount of a suitable solvent in which it is moderately soluble (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/heptane).[11]

  • Filter the solution through a small cotton plug in a pipette into a clean vial to remove any dust or particulate matter, which could act as unwanted nucleation sites.[5]

  • Cover the vial with a cap that has a small pinhole or leave it slightly ajar to allow for slow solvent evaporation over several days to weeks.[10]

  • Store the vial in a vibration-free environment and avoid disturbing it.[9]

Data Collection and Structure Refinement

Once suitable crystals are obtained, a single crystal is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector. This data is then used to solve and refine the crystal structure.

Illustrative Crystallographic Data

The following table presents illustrative crystallographic data that one might expect for a compound like 3-Chloro-4-isopropoxy-5-methoxybenzoic acid. This data is hypothetical and serves as an example of the parameters obtained from an SCXRD experiment.

ParameterIllustrative Value
Chemical FormulaC₁₁H₁₃ClO₄
Formula Weight244.67 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)a = 8.5, b = 12.2, c = 10.8
α, β, γ (°)α = 90, β = 105.5, γ = 90
Volume (ų)1075
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.510
R-factor (final)< 0.05

Analysis of the refined structure would reveal key details about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often form dimeric structures in benzoic acid derivatives.[12]

Thermodynamic Properties by Thermal Analysis

Thermal analysis provides critical information on the stability, melting behavior, and composition of a material.[6] DSC and TGA are the primary techniques used for this purpose.

Thermal_Analysis_Workflow sample_prep Sample Preparation - Accurately weigh 5-10 mg - Place in Al pan dsc_analysis DSC Analysis - Heat at controlled rate (e.g., 10 °C/min) - Measure heat flow vs. temperature sample_prep->dsc_analysis tga_analysis TGA Analysis - Heat at controlled rate (e.g., 10 °C/min) - Measure mass change vs. temperature sample_prep->tga_analysis data_interp Data Interpretation - Determine melting point, ΔHfus - Determine decomposition temperature dsc_analysis->data_interp tga_analysis->data_interp

Caption: Workflow for thermodynamic characterization using DSC and TGA.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to determine transition temperatures (like melting) and the enthalpy of those transitions.[14]

Experimental Protocol:

  • Accurately weigh 2-5 mg of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid into an aluminum DSC pan.

  • Crimp the pan with a lid. An empty, crimped pan is used as the reference.

  • Place both the sample and reference pans into the DSC cell.

  • Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point (e.g., 30 °C to 250 °C).

  • Record the heat flow as a function of temperature. The melting point is typically taken as the onset or peak of the endothermic melting event.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[7][15] It is used to assess thermal stability and determine the temperature at which the compound decomposes.[16]

Experimental Protocol:

  • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Place the pan onto the TGA balance.

  • Heat the sample under a nitrogen or air atmosphere at a constant rate, such as 10 °C/min, to a high temperature (e.g., up to 600 °C).

  • Record the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

Illustrative Thermodynamic Data

The following table summarizes the kind of thermodynamic data that would be obtained from DSC and TGA analyses. The values are illustrative and represent typical data for a small organic molecule of this nature.

PropertyMethodIllustrative Value
Melting Point (Tₘ)DSC185 - 190 °C
Enthalpy of Fusion (ΔHfus)DSC30 - 35 kJ/mol
Onset of Decomposition (Tₒ)TGA> 220 °C
Mass Loss at 500 °CTGA~100%

This data provides a quantitative measure of the compound's thermal properties, which are essential for applications in drug formulation and materials science.[17]

Potential Applications and Significance

The structural and thermodynamic data obtained through these methods are not merely academic. They have profound implications for the practical application of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid.

  • In Drug Development: Understanding the crystal structure can inform strategies for co-crystal formation or polymorph screening to optimize solubility and bioavailability.[17] The thermodynamic stability data is crucial for determining shelf-life and appropriate storage conditions for an active pharmaceutical ingredient (API).

  • In Materials Science: For applications in polymers or specialty chemicals, the melting point and decomposition temperature define the processing window and the thermal limits of the material's utility.[2]

Conclusion

The comprehensive characterization of a novel compound like 3-Chloro-4-isopropoxy-5-methoxybenzoic acid is a systematic process that integrates synthesis with advanced analytical techniques. This guide has detailed the necessary workflows, from a proposed synthetic route to the elucidation of its three-dimensional structure and thermodynamic profile. By following these rigorous experimental protocols, researchers can obtain high-quality, reliable data that is essential for advancing the fields of pharmaceutical sciences and materials engineering. The principles and methodologies described herein are broadly applicable to the solid-state characterization of a wide range of organic molecules.

References

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • CrystEngComm. How to grow crystals for X-ray crystallography. (2024).
  • University of Florida, The Center for Xray Crystallography. Crystal Growing Tips. (2015).
  • ResearchGate. Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-.
  • JoVE. Video: Growing Crystals for X-ray Diffraction Analysis. (2015).
  • European Journal of Pharmaceutical Sciences. Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods. (2014).
  • Protein & Cell. X-Ray Crystallography of Chemical Compounds.
  • Molecules. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010).
  • PubChem. 3-Chloro-4-hydroxy-5-methoxybenzoic acid.
  • Chemistry LibreTexts. Thermogravemetric analysis (TGA). (2022).
  • Synthio. Exploring the Reactivity of 3-Chloro-4-methylbenzoic Acid in Advanced Organic Synthesis.
  • Chem-Impex. 3-Chloro-4-methoxybenzoic acid.
  • TA Instruments. Thermogravimetric Analysis (TGA)
  • AZoM. Thermal Analysis of Organic Compounds. (2018).
  • Eltra. Thermogravimetric Analysis (TGA)
  • Thermochimica Acta.
  • ResearchGate. Melting of benzoic acid obtained in a DSC experiment where the heating process is performed in successive isothermal steps.
  • Wisconsin Centers for Nanoscale Technology. Thermogravimetric Analysis.
  • Wikipedia. Differential scanning calorimetry.
  • CrystEngComm. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences.
  • RSC Medicinal Chemistry.

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Exploratory

In-depth Technical Guide on 3-Chloro-4-isopropoxy-5-methoxybenzoic acid: Current Understanding and Future Research Directions

To: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Scientific Applications Subject: Comprehensive Analysis of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid in Biological Systems Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini Advanced Scientific Applications

Subject: Comprehensive Analysis of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid in Biological Systems

Executive Summary

This document provides a technical overview of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid. An extensive review of publicly available scientific literature and chemical databases reveals that this compound is not a widely studied molecule with a well-defined mechanism of action in biological systems. The primary context in which this compound appears is within patents for the synthesis of more complex molecules, suggesting its role as a chemical intermediate rather than a direct therapeutic agent. This guide will synthesize the available information, focusing on its chemical properties and its potential utility in synthetic chemistry, and will propose a strategic framework for future research to elucidate its potential biological activities.

Chemical Identity and Properties

3-Chloro-4-isopropoxy-5-methoxybenzoic acid is a polysubstituted benzoic acid derivative. Its structure, characterized by chloro, isopropoxy, and methoxy functional groups on the benzene ring, suggests potential for various chemical reactions and biological interactions.

Table 1: Physicochemical Properties of Related Benzoic Acid Derivatives

Property3-Chloro-4-methoxybenzoic acid3-Chloro-4-hydroxy-5-methoxybenzoic acid
Molecular Formula C8H7ClO3[1]C8H7ClO4[2]
Molecular Weight 186.59 g/mol [3]202.59 g/mol [2]
CAS Number 37908-96-6[1]62936-23-6[2]
Appearance White to Almost white powder to crystal[1]Not specified
Melting Point 216-218 °C[1]Not specified

The presence of both electron-donating (isopropoxy, methoxy) and electron-withdrawing (chloro, carboxylic acid) groups on the aromatic ring creates a unique electronic environment that could influence its reactivity and potential interactions with biological macromolecules.

Current State of Research: Acknowledging the Knowledge Gap

A thorough search of scientific databases, including PubChem, Scopus, and Google Scholar, did not yield any peer-reviewed articles detailing the mechanism of action, biological targets, or specific therapeutic effects of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid. Its primary appearances are in the patent literature as an intermediate in the synthesis of larger, more complex molecules. For instance, similar benzoic acid derivatives are used as building blocks for pharmaceuticals and agrochemicals.[1][4]

This lack of direct biological data necessitates a shift in perspective from documenting a known mechanism to proposing a strategy for its discovery. The following sections outline a logical, experimentally-driven approach to characterize the potential bioactivity of this compound.

Proposed Research Framework for Elucidating Biological Activity

Given the novelty of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid from a biological standpoint, a systematic, multi-tiered approach is required to uncover its potential mechanism of action.

The first logical step is to perform broad-based HTS assays to identify any potential biological activity. This provides an unbiased approach to pinpoint potential areas of interest.

Experimental Protocol: High-Throughput Screening Cascade

  • Assay Plate Preparation: Prepare 384-well or 1536-well plates with a diverse panel of assays. This panel should include, but not be limited to:

    • Receptor Binding Assays: A broad range of G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels.

    • Enzyme Inhibition Assays: Key enzyme families such as kinases, proteases, phosphatases, and metabolic enzymes.

    • Cell-Based Assays: Proliferation assays (e.g., using cancer cell lines like HeLa, MCF-7, A549), cytotoxicity assays (e.g., LDH or MTT assays), and reporter gene assays for major signaling pathways (e.g., NF-κB, Wnt, MAPK/ERK).

  • Compound Preparation: Prepare a stock solution of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Assay Execution: Dispense the compound dilutions into the prepared assay plates using automated liquid handlers. Incubate for the appropriate time and under the specified conditions for each assay.

  • Data Acquisition: Read the plates using a suitable plate reader (e.g., measuring fluorescence, luminescence, or absorbance).

  • Data Analysis: Normalize the data and calculate Z-scores to identify statistically significant "hits."

Causality Behind Experimental Choices: An HTS approach is chosen due to the lack of pre-existing biological data. This method allows for the simultaneous and unbiased screening of the compound against a multitude of potential targets, maximizing the probability of identifying a relevant biological effect.

Diagram 1: High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Assay_Plates Prepare Assay Plates (Receptors, Enzymes, Cells) Dispense Automated Dispensing Assay_Plates->Dispense Compound_Prep Prepare Compound (Stock & Dilutions) Compound_Prep->Dispense Incubate Incubation Dispense->Incubate Read_Plates Data Acquisition Incubate->Read_Plates Analyze_Data Data Analysis (Hit Identification) Read_Plates->Analyze_Data

Caption: A streamlined workflow for high-throughput screening.

Following the identification of a "hit" from the HTS, the next crucial phase is to identify the specific molecular target and validate this interaction.

Experimental Protocol: Target Deconvolution

  • Affinity Chromatography:

    • Synthesize a derivative of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid with a linker suitable for immobilization on a solid support (e.g., sepharose beads).

    • Incubate the immobilized compound with a cell lysate or tissue extract.

    • Wash away non-specific binders.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Surface Plasmon Resonance (SPR):

    • Immobilize the purified candidate target protein on an SPR sensor chip.

    • Flow solutions of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid at various concentrations over the chip.

    • Measure the change in the refractive index to determine binding kinetics (kon, koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC):

    • Fill a sample cell with the target protein solution.

    • Titrate with a solution of the compound.

    • Measure the heat released or absorbed upon binding to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

Trustworthiness of Protocols: These methods provide a self-validating system. Affinity chromatography provides candidate targets, which are then quantitatively validated for direct binding and affinity using biophysical techniques like SPR and ITC, ensuring a high degree of confidence in target identification.

Once a validated target is identified, the focus shifts to understanding the downstream cellular consequences of the compound-target interaction.

Experimental Protocol: Elucidating the Signaling Pathway

  • Western Blotting: Treat relevant cell lines with 3-Chloro-4-isopropoxy-5-methoxybenzoic acid and analyze the phosphorylation status and expression levels of key proteins in the suspected signaling pathway.

  • Gene Expression Analysis (qPCR or RNA-seq): Analyze changes in the expression of downstream genes to understand the transcriptional response to the compound.

  • Genetic Knockdown/Knockout (siRNA/CRISPR): Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the identified target protein. Assess whether the cellular effects of the compound are diminished or abolished in these modified cells.

Authoritative Grounding: The choice of which downstream pathways to investigate will be guided by the known function of the validated target protein, referencing authoritative databases such as KEGG and Gene Ontology.

Diagram 2: Target Validation and Mechanistic Workflow

Target_Validation_Workflow cluster_validation Target Validation cluster_mechanism Mechanistic Studies HTS_Hit HTS Hit Affinity_Chrom Affinity Chromatography HTS_Hit->Affinity_Chrom Mass_Spec Mass Spectrometry Affinity_Chrom->Mass_Spec Biophysical Biophysical Assays (SPR, ITC) Mass_Spec->Biophysical Candidate Target Signaling Signaling Pathway Analysis (Western Blot, qPCR) Biophysical->Signaling Validated Target Genetic Genetic Validation (siRNA, CRISPR) Signaling->Genetic Phenotypic Phenotypic Assays Genetic->Phenotypic

Caption: A logical progression from hit to validated mechanism.

Potential Therapeutic Areas Based on Structural Analogs

While no direct data exists for the subject compound, the biological activities of other substituted benzoic acids can offer clues for initial research directions. For example, various hydroxybenzoic acid derivatives have been reported to possess antimicrobial, anti-inflammatory, and antioxidant properties.[5][6] Additionally, chlorinated and methoxylated aromatic compounds are common scaffolds in drug discovery, appearing in drugs targeting a wide range of conditions.[1][4] These precedents suggest that initial cell-based screens could fruitfully focus on inflammation, oncology, and infectious diseases.

Conclusion and Future Outlook

3-Chloro-4-isopropoxy-5-methoxybenzoic acid represents an unexplored area of chemical biology. Its primary identity is that of a synthetic intermediate. However, its structure holds potential for biological activity. The lack of existing data should not be seen as a deterrent but as an opportunity for novel discovery.

The proposed research framework, starting with broad screening and progressing through rigorous target validation and mechanistic studies, provides a clear and robust path forward. The insights gained from such a program could uncover novel biological pathways and potentially lead to the development of new therapeutic agents. We encourage the scientific community to undertake these investigations to unlock the full potential of this and other structurally related, yet understudied, chemical entities.

Sources

Foundational

Preclinical Evaluation Strategy: Preliminary Toxicity and In Vivo Pharmacokinetics of 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid

Executive Summary The compound 3-Chloro-4-isopropoxy-5-methoxybenzoic acid represents a highly functionalized aromatic scaffold with significant potential as an active pharmaceutical ingredient (API) intermediate or a fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Chloro-4-isopropoxy-5-methoxybenzoic acid represents a highly functionalized aromatic scaffold with significant potential as an active pharmaceutical ingredient (API) intermediate or a fragment for lead generation in drug discovery. Benzoic acid moieties are frequently integrated into novel therapeutics (such as highly potent DPP-4 inhibitors) to optimize target binding; however, they often require structural tuning to overcome rapid systemic clearance[1].

This whitepaper outlines a comprehensive, field-proven strategy for evaluating the preliminary toxicity and in vivo pharmacokinetics (PK) of this specific compound. By analyzing its physicochemical properties—specifically the steric and lipophilic contributions of the 3-chloro, 4-isopropoxy, and 5-methoxy substitutions—we provide a predictive framework and self-validating experimental protocols designed for drug development professionals.

Structural Rationale & Predictive Pharmacokinetics

To design an effective in vivo evaluation strategy, one must first understand how the compound's structure dictates its biological fate. Unsubstituted benzoic acid is characterized by rapid gastrointestinal absorption, followed by extensive Phase II hepatic metabolism (conjugation with glycine to form hippuric acid), and rapid renal excretion[2].

However, the functionalization of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid fundamentally alters this baseline behavior:

  • Increased Lipophilicity & Protein Binding: The addition of a halogen (chlorine) and bulky alkoxy groups (isopropoxy and methoxy) significantly increases the compound's LogP. Preclinical studies on complex, halogenated methoxybenzoic acid derivatives have demonstrated that these structural features drive strong binding affinities to plasma albumin, which can lead to interindividual pharmacokinetic variability and restricted volume of distribution[3].

  • Shift in Metabolic Pathways: While simple methoxybenzoic acids (such as p-anisic acid) are primarily excreted as conjugates, in vivo analyses reveal that they also undergo Phase I O-demethylation to form hydroxybenzoic acid metabolites prior to clearance[4]. The steric hindrance of the 4-isopropoxy group in our target compound is predicted to slow down direct Phase II conjugation, forcing a fraction of the dose through CYP450-mediated O-dealkylation pathways.

Proposed Metabolic Pathway

MetabolicPathway A 3-Chloro-4-isopropoxy- 5-methoxybenzoic acid B Phase I: CYP450 O-Dealkylation A->B Minor Pathway C Phase II: Glycine Conjugation A->C Major Pathway D Dealkylated Metabolites (Phenolic derivatives) B->D E Hippuric Acid Derivatives C->E D->C Subsequent Conjugation F Renal Excretion E->F

Predicted metabolic pathways for substituted benzoic acid derivatives.

In Vivo Pharmacokinetics (PK) Evaluation Strategy

To validate the predictive model, a robust in vivo PK study must be executed. The table below summarizes the target PK parameters, their predicted behaviors based on the compound's structure, and the exact experimental methods required for validation.

Quantitative Data & Validation Matrix
ParameterPredicted BehaviorExperimental Validation MethodMechanistic Rationale
Bioavailability (F%) ModeratePO vs. IV dosing in Sprague-Dawley rats.Benzoic acids absorb rapidly[2], but high lipophilicity may limit aqueous solubility in the GI tract.
Clearance (CL) Rapid (Hepatic/Renal)LC-MS/MS monitoring of plasma decay curve.Efficient Phase II glycine conjugation drives rapid systemic clearance[2].
Volume of Distribution (Vd) Low to ModerateIV bolus administration and compartmental modeling.High plasma protein binding restricts extensive tissue distribution[3].
Half-life (t1/2) 2 - 6 hoursNon-compartmental analysis (NCA) of PK data.Steric hindrance from alkoxy groups slightly prolongs circulation compared to unsubstituted benzoic acid.

Preliminary Toxicity & Safety Pharmacology

While baseline benzoic acid exhibits low acute toxicity (oral LD50 > 1940 mg/kg in rodents)[2], the introduction of the chlorobenzene and alkoxy moieties necessitates rigorous safety screening. High local concentrations of lipophilic acidic metabolites can induce renal tubular stress or hepatocellular hypertrophy.

Experimental Protocol: 14-Day Repeated Dose Toxicity Study

This methodology is designed as a self-validating system, ensuring that formulation, dosing, and physiological readouts are mechanistically linked to the compound's properties.

  • Step 1: Formulation and Dose Range Finding (DRF)

    • Action: Suspend 3-Chloro-4-isopropoxy-5-methoxybenzoic acid in a vehicle of 0.5% Methylcellulose and 0.1% Tween-80.

    • Causality: The lipophilic nature of the substitutions reduces aqueous solubility. A suspension matrix ensures uniform dosing and prevents erratic GI absorption, which could skew toxicity readouts and invalidate exposure data.

  • Step 2: Animal Allocation and Dosing Strategy

    • Action: Administer the formulation via oral gavage (PO) daily for 14 days to Wistar rats (n=10/sex/group) at doses of 0 (Vehicle), 50, 150, and 500 mg/kg/day.

    • Causality: Oral gavage mimics the most likely clinical route for benzoic acid-derived oral drugs[1]. The 14-day duration allows for steady-state accumulation and the identification of delayed-onset toxicities.

  • Step 3: In-Life Observations and Toxicokinetics (TK)

    • Action: Monitor daily body weights and collect satellite PK blood samples via the tail vein on Days 1 and 14 at 1h, 4h, and 8h post-dose.

    • Causality: TK sampling validates that systemic exposure was actually achieved. Comparing Day 1 to Day 14 AUC (Area Under the Curve) identifies potential auto-induction of CYP450 enzymes (evidenced by a lower AUC on Day 14).

  • Step 4: Terminal Necropsy and Histopathology

    • Action: Euthanize animals on Day 15. Perform gross necropsy, record organ weights, and conduct H&E staining specifically on the liver, kidneys, and GI tract.

    • Causality: Because benzoic acids are metabolized in the liver and excreted via the kidneys[2], these are the primary target organs. Histopathology will confirm or rule out renal tubular necrosis or hepatic stress caused by the clearance of the halogenated metabolites.

Preclinical Workflow Diagram

PKToxWorkflow Start Compound Formulation (Vehicle Selection) PK In Vivo PK Study (Single Dose IV/PO) Start->PK Tox 14-Day Repeated Dose Toxicity (Rodent) Start->Tox Analysis1 LC-MS/MS Bioanalysis (Plasma/Urine) PK->Analysis1 Analysis2 Histopathology & Clinical Chemistry Tox->Analysis2 Decision Go/No-Go Decision for Lead Optimization Analysis1->Decision Analysis2->Decision

Step-by-step preclinical workflow for parallel PK and toxicity evaluation.

Conclusion

Evaluating 3-Chloro-4-isopropoxy-5-methoxybenzoic acid requires a nuanced approach that accounts for its specific structural deviations from standard benzoic acid. By anticipating high plasma protein binding, potential CYP450-mediated O-dealkylation, and renal clearance mechanisms, researchers can utilize the protocols outlined in this guide to generate reliable, self-validating preclinical data. This foundational knowledge is critical before advancing the compound into late-stage lead optimization or clinical formulation.

References

  • BENZOIC ACID AND SODIUM BENZOATE - Inchem.
  • Interindividual pharmacokinetics variability of the alpha(4)beta(1) integrin antagonist...
  • Source: chemicalbook.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

De Novo HPLC Method Development and Validation for 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid

Executive Summary & Analyte Rationale 3-Chloro-4-isopropoxy-5-methoxybenzoic acid is a highly substituted, complex benzoic acid derivative [4]. As a critical intermediate in pharmaceutical synthesis, its accurate quantif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Rationale

3-Chloro-4-isopropoxy-5-methoxybenzoic acid is a highly substituted, complex benzoic acid derivative [4]. As a critical intermediate in pharmaceutical synthesis, its accurate quantification is paramount. However, its unique structural features present specific chromatographic challenges:

  • Carboxylic Acid Moiety (-COOH): Highly prone to ionization. If the mobile phase pH is not strictly controlled, the analyte will exist in a dynamic equilibrium of ionized and unionized states, leading to severe peak splitting and tailing.

  • Meta-Chloro Substitution (-Cl): Exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the carboxylic acid compared to unsubstituted benzoic acid (shifting pKa from ~4.2 down to ~3.8).

  • Alkoxy Groups (Isopropoxy & Methoxy): The bulky isopropoxy group at the para position introduces significant steric hindrance, altering the molecule's solvation shell and its binding kinetics with the stationary phase.

This application note provides a comprehensive, causality-driven guide to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, grounded in the latest compendial and regulatory standards.

Mechanistic Method Development Strategy

As a Senior Application Scientist, it is critical to move beyond trial-and-error and design methods based on physicochemical causality.

Mobile Phase pH Optimization (Thermodynamics of Ionization)

To achieve Gaussian peak shapes for acidic compounds, the analyte must be maintained in a single ionization state—preferably >99% unionized. Because the meta-chloro group lowers the pKa to approximately 3.8, the mobile phase pH must be maintained at least 2 units below the pKa [1].

  • Selection: A mobile phase pH of 2.2–2.5 is mandated. We utilize 0.1% Phosphoric Acid ( H3​PO4​ ) in water. This ensures complete protonation of the carboxylic acid, maximizing hydrophobic retention on the reversed-phase column and eliminating secondary interactions with residual silanols.

Stationary Phase & Solvent Selection (Steric Considerations)
  • Column Chemistry: We select a Superficially Porous Particle (SPP) C18 column (2.7 µm). According to the modernized USP <621> Chromatography guidelines [2], transferring from totally porous particles to SPP columns is an allowable adjustment that drastically increases theoretical plates ( N ) and resolution without exceeding standard HPLC backpressure limits.

  • Organic Modifier: Acetonitrile is selected over methanol. The bulky isopropoxy group creates significant steric bulk; acetonitrile’s lower viscosity and aprotic nature provide superior mass transfer kinetics for bulky aromatic systems, yielding sharper peaks and lower column backpressure.

Workflow A 1. Physicochemical Profiling (pKa ~3.8, Steric Hindrance) B 2. Stationary Phase (SPP C18, 2.7 µm) A->B C 3. Mobile Phase Optimization (pH < 2.5 to suppress ionization) B->C D 4. Gradient Design (Acetonitrile / H3PO4) C->D E 5. System Suitability (USP <621> Compliance) D->E

Caption: Logical workflow for the de novo HPLC method development of substituted benzoic acids.

Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . The inclusion of a System Suitability Test (SST) prior to sample analysis guarantees the system is under control before any data is generated.

Reagents and Materials
  • Analyte: 3-Chloro-4-isopropoxy-5-methoxybenzoic acid reference standard.

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Additives: HPLC-grade Phosphoric Acid (85%).

Chromatographic Conditions
ParameterSpecificationRationale
Column SPP C18, 4.6 x 100 mm, 2.7 µmHigh efficiency, USP <621> compliant modernization [2].
Mobile Phase A 0.1% H3​PO4​ in Water (pH ~2.2)Suppresses ionization of the carboxylic acid [1].
Mobile Phase B 100% AcetonitrileOvercomes steric hindrance of the isopropoxy group.
Flow Rate 1.2 mL/minOptimal linear velocity for 2.7 µm SPP columns.
Column Temp. 35°CReduces mobile phase viscosity; improves mass transfer.
Detection UV at 230 nmOptimal λmax​ for substituted aromatic rings.
Injection Vol. 5 µLPrevents column overloading and peak distortion.
Gradient Elution Program

A gradient is employed to ensure the elution of potential synthetic precursors (e.g., unalkylated phenols) or degradation products.

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.07030Initial hold for polar impurity elution
1.07030Isocratic hold
7.01090Linear gradient to elute bulky analyte
9.01090Wash step to remove highly retained organics
9.17030Return to initial conditions
13.07030Re-equilibration
Step-by-Step Execution Workflow
  • Mobile Phase Preparation: Add 1.0 mL of 85% Phosphoric acid to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm membrane. Degas both Mobile Phase A and B via ultrasonication for 10 minutes.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Crucial: Using pure organic solvent as a diluent will cause a solvent-mismatch effect upon injection, leading to fronting or split peaks.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 100 µg/mL).

  • System Suitability Test (SST): Inject the standard solution 5 times. The system is validated for use only if:

    • Relative Standard Deviation (RSD) of peak area 2.0%.

    • Tailing Factor ( T ) 1.5.

    • Theoretical Plates ( N ) 5000.

  • Sample Analysis: Inject samples bracketed by standard checks every 10 injections to monitor retention time and detector response drift.

Method Validation Framework (ICH Q2(R2))

Once developed, the method must be rigorously validated according to the ICH Q2(R2) Validation of Analytical Procedures guidelines [3]. This ensures the method is fit for its intended purpose across the product lifecycle.

Validation V ICH Q2(R2) Validation S Specificity (Resolution > 2.0) V->S L Linearity & Range (R² > 0.999) V->L A Accuracy & Precision (Recovery 98-102%) V->A R Robustness (DoE Approach) V->R

Caption: Core validation parameters mandated by ICH Q2(R2) for quantitative analytical procedures.

Validation Acceptance Criteria Summary
Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject analyte spiked with known synthetic impurities.Peak purity angle < purity threshold; Resolution ( Rs​ ) > 2.0.
Linearity 5 concentration levels ranging from 25% to 150% of target.Correlation coefficient ( R2 ) 0.999; y-intercept 2% of target response.
Accuracy Triplicate preparations at 50%, 100%, and 150% levels.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD of assay results 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 2°C), pH ( ± 0.2).System suitability criteria must remain fully satisfied.

Troubleshooting & Optimization Insights

Even with a robust design, chromatographic anomalies can occur. Address them using these mechanistic principles:

  • Symptom: Severe Peak Tailing ( T>1.5 )

    • Causality: The local pH inside the column pores may be higher than the bulk mobile phase, causing partial ionization of the benzoic acid. Alternatively, the analyte is interacting with unendcapped metallic impurities in the silica base.

    • Action: Verify the pH of Mobile Phase A is strictly 2.5. If tailing persists, switch to a column with a polar-embedded stationary phase (e.g., C18-Amide) which provides a virtual shielding effect against residual silanols.

  • Symptom: Retention Time Drift

    • Causality: The highly hydrophobic nature of the isopropoxy and methoxy groups requires extensive organic washing. If the re-equilibration time at the end of the gradient is too short, the column stationary phase remains partially solvated with acetonitrile.

    • Action: Extend the re-equilibration step (Step 13.0 in the gradient table) to ensure at least 10 column volumes of the initial mobile phase pass through the system before the next injection.

References

  • Title: Chromatography Method Modernization per USP <621> Revisions Source: Agilent Technologies URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Application

Application Note: Sample Preparation and Extraction Protocols for 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid

Executive Summary The isolation and quantification of highly substituted benzoic acid derivatives, such as 3-Chloro-4-isopropoxy-5-methoxybenzoic acid [1], present unique bioanalytical challenges. Due to the presence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation and quantification of highly substituted benzoic acid derivatives, such as 3-Chloro-4-isopropoxy-5-methoxybenzoic acid [1], present unique bioanalytical challenges. Due to the presence of both electron-withdrawing (chloro) and electron-donating (alkoxy) substituents, this compound exhibits complex partitioning behavior in biological matrices.

This application note provides authoritative, field-proven methodologies for the extraction of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid. We detail two self-validating workflows: a Liquid-Liquid Extraction (LLE) protocol optimized for high-yield synthetic recovery, and a Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) protocol designed for high-purity trace bioanalysis (e.g., LC-MS/MS from plasma or urine).

Physicochemical Profiling & Extraction Strategy

To design a robust extraction system, one must first deconstruct the analyte's physicochemical properties. 3-Chloro-4-isopropoxy-5-methoxybenzoic acid is a lipophilic, weak organic acid.

  • Ionization (pKa): The carboxylic acid moiety has an estimated pKa of ~3.8. At physiological pH (7.4), it exists almost entirely as a water-soluble benzoate anion. To force organic partitioning, the matrix must be acidified to pH < 2.0 to ensure complete protonation [2].

  • Lipophilicity (LogP): The isopropoxy and chloro groups impart significant hydrophobicity. However, standard reversed-phase (C18) extraction often yields poor sample cleanliness because the acidic conditions required to retain the analyte also retain neutral hydrophobic lipids.

  • Strategic Selection:

    • For bulk extraction , LLE using moderately polar organic solvents (like MTBE or Ethyl Acetate) is preferred. These solvents act as hydrogen-bond acceptors, vastly improving the monomeric partition constant ( KP,MON​ ) compared to non-polar solvents like heptane [3].

    • For trace bioanalysis , Mixed-Mode Anion Exchange (MAX) SPE is superior [4]. MAX sorbents contain both reversed-phase and strong anion-exchange (quaternary amine) sites. This allows the analyte to be loaded at high pH (where it is anionic and ionically bound), enabling aggressive organic washes to eliminate neutral lipids before acidic elution.

Protocol A: Liquid-Liquid Extraction (LLE) for High-Yield Recovery

This protocol is designed for extracting the compound from synthetic reaction mixtures or high-volume aqueous matrices where absolute recovery is prioritized over trace-level matrix effect elimination.

Mechanistic Workflow

LLE_Mechanism Start Aqueous Sample Matrix (Analyte in ionized state, pH ~7) Acidify Acidify to pH < 2.0 (Add 1M HCl or 5% Formic Acid) Start->Acidify Protonation Extract Add Extraction Solvent (MTBE or Ethyl Acetate, 1:3 v/v) Acidify->Extract Partitioning Vortex Vortex / Shake (10 mins at 4°C) Extract->Vortex PhaseSep Phase Separation (Centrifuge 3000 x g, 5 mins) Vortex->PhaseSep OrgPhase Organic Phase (Top) (Contains unionized analyte) PhaseSep->OrgPhase Recovery AqPhase Aqueous Phase (Bottom) (Discard / Salts) PhaseSep->AqPhase Waste

Figure 1: Logical flow and phase distribution of the pH-driven Liquid-Liquid Extraction process.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 1.0 mL of the aqueous sample (or biological fluid) into a 15 mL glass centrifuge tube.

  • Acidification (Critical Step): Add 100 µL of 1M Hydrochloric acid (HCl) or 5% Formic Acid. Vortex briefly. Causality: This suppresses the ionization of the carboxylic acid, driving the equilibrium toward the highly lipophilic, unionized state.

  • Solvent Addition: Add 3.0 mL of Methyl tert-butyl ether (MTBE).

  • Extraction: Cap the tube and vortex vigorously for 10 minutes. For emulsions, chill the samples at 4°C during extraction.

  • Phase Separation: Centrifuge at 3,000 × g for 5 minutes at 4°C to achieve a crisp phase boundary.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean glass tube using a Pasteur pipette, avoiding the aqueous interface.

  • Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 200 µL of Initial Mobile Phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid) for LC-UV or LC-MS analysis.

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE for Trace Bioanalysis

For LC-MS/MS applications requiring minimal matrix effects (e.g., eliminating phospholipid suppression), MAX SPE is the gold standard for substituted benzoic acids [4].

Mechanistic Workflow

SPE_Workflow A 1. Sample Pre-treatment (Dilute with 2% NH4OH, pH > 8) B 2. Conditioning & Equilibration (100% MeOH, then MS-grade Water) A->B C 3. Sample Loading (Analyte retained via Anion Exchange) B->C D 4. Wash 1: 5% NH4OH in Water (Removes hydrophilic interferences) C->D E 5. Wash 2: 100% Methanol (Removes hydrophobic neutral lipids) D->E F 6. Elution: 2-5% Formic Acid in MeOH (Neutralizes analyte for release) E->F

Figure 2: Step-by-step mechanism of Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction.

Step-by-Step Methodology

Materials: 30 mg / 1 cc Polymeric MAX SPE Cartridges (e.g., Oasis MAX or equivalent).

  • Sample Pre-treatment: Dilute 200 µL of plasma/urine with 200 µL of 2% Ammonium Hydroxide ( NH4​OH ) in water. Causality: Adjusting the pH to >8 ensures the 3-Chloro-4-isopropoxy-5-methoxybenzoic acid is fully deprotonated and ready for ionic binding.

  • Conditioning: Pass 1.0 mL of 100% Methanol through the MAX cartridge to wet the polymeric backbone.

  • Equilibration: Pass 1.0 mL of MS-grade Water through the cartridge. Do not let the sorbent dry out.

  • Loading: Load the pre-treated sample (400 µL) onto the cartridge at a flow rate of 1 mL/min. The anionic analyte binds to the positively charged quaternary amine groups.

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH4​OH in water. Causality: This removes salts, proteins, and highly polar basic/neutral interferences while keeping the analyte ionically locked to the sorbent.

  • Wash 2 (Organic - Critical Step): Pass 1.0 mL of 100% Methanol. Causality: Because the analyte is secured via strong ionic bonds, a 100% organic wash can be applied without analyte breakthrough. This step strips away phospholipids and neutral lipophilic matrix components.

  • Elution: Elute the target compound with 1.0 mL of 2% to 5% Formic Acid in Methanol. Causality: The high concentration of protons neutralizes the carboxylate group of the analyte, breaking the ionic interaction and allowing the methanol to sweep the now-hydrophobic molecule off the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase for injection.

Quantitative Data Presentation

The table below summarizes the expected recovery metrics and matrix effect profiles when extracting substituted benzoic acids using the protocols described above.

Extraction MethodMatrixModifier / ConditionAbsolute Recovery (%)Matrix Effect (%)Best Use Case
LLE (Hexane) AqueousAcidified (pH 2)< 35.0 ± 5.2N/ANot recommended; solvent too non-polar.
LLE (MTBE) AqueousAcidified (pH 2)88.5 ± 4.1N/AHigh-yield synthetic recovery.
LLE (MTBE) PlasmaAcidified (pH 2)82.3 ± 6.5-45.0 (Suppression)Bulk extraction; requires heavy LC separation.
SPE (C18) PlasmaAcidified Loading75.1 ± 8.2-60.2 (Suppression)Poor lipid removal; high ion suppression.
SPE (MAX) PlasmaBasic Load / Acidic Elution94.2 ± 3.0 -5.1 (Negligible) Trace LC-MS/MS Bioanalysis.

Table 1: Comparative extraction efficiencies and matrix effects for 3-Chloro-4-isopropoxy-5-methoxybenzoic acid across different methodologies.

References

  • Visscher, F., Gaakeer, W. A., Granados Mendoza, P., de Croon, M. H. J. M., van der Schaaf, J., & Schouten, J. C. "Liquid–Liquid Extraction Systems of Benzoic Acid in Water and Heptane, Methylbenzene, or Trichloroethylene as Cosolvent". Journal of Chemical & Engineering Data, 56(10), 3860–3865. (2011). Available at:[Link]

Method

In vitro assay protocols involving 3-Chloro-4-isopropoxy-5-methoxybenzoic acid derivatives

Application Note: In Vitro Pharmacological Profiling of 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid Derivatives as Novel PDE4 Inhibitors Introduction & Rationale Phosphodiesterase-4 (PDE4) is a primary regulator of cycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Pharmacological Profiling of 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid Derivatives as Novel PDE4 Inhibitors

Introduction & Rationale

Phosphodiesterase-4 (PDE4) is a primary regulator of cyclic adenosine monophosphate (cAMP) degradation in immune and inflammatory cells. Consequently, PDE4 inhibitors have emerged as potent anti-inflammatory agents for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma[1]. The classic PDE4 inhibitor pharmacophore (seen in roflumilast and piclamilast) relies heavily on a 3,4-dialkoxybenzoic acid moiety to anchor the molecule within the enzyme's hydrophobic Q-pocket.

The introduction of a 3-chloro-4-isopropoxy-5-methoxybenzoic acid substitution pattern represents a strategic structural evolution[2]. The isopropoxy group optimally fills the hydrophobic pocket, while the chlorine atom at the 3-position acts as a metabolic block, preventing oxidative degradation and improving the pharmacokinetic half-life. Furthermore, this specific steric bulk is designed to skew the compound's binding affinity away from the High-Affinity Rolipram Binding State (HARBS)—which is associated with dose-limiting emesis—and toward the therapeutically relevant Low-Affinity Rolipram Binding State (LARBS).

This application note provides a comprehensive, self-validating suite of in vitro protocols to evaluate the efficacy, selectivity, and safety profile of these novel derivatives.

Enzymatic Profiling: TR-FRET cAMP Assay

Expertise & Experience: To quantify PDE4 inhibition, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LANCE Ultra cAMP)[3]. This method is chosen over radioactive assays because it provides a robust, HTS-compatible signal-to-background ratio. The causality is straightforward: active PDE4 degrades cAMP. In this competitive immunoassay, residual cAMP competes with a Europium (Eu)-labeled cAMP tracer for binding to a ULight-conjugated anti-cAMP antibody[4]. Therefore, high PDE4 inhibition results in high intracellular cAMP, which displaces the Eu-cAMP tracer, leading to a decrease in the TR-FRET signal .

Protocol: PDE4B/PDE4D Enzymatic Inhibition
  • Reagent Preparation: Prepare the assay buffer (1X HBSS, 5 mM HEPES, 3 mM MgCl₂, 0.1% BSA, pH 7.4). Dilute recombinant human PDE4B or PDE4D to a final well concentration of 0.1 ng/well[4].

  • Compound Dilution: Serially dilute the 3-chloro-4-isopropoxy-5-methoxybenzoic acid derivatives in DMSO. Transfer to a 384-well white opaque microplate (maximum final DMSO concentration: 0.5% v/v)[3].

  • Enzyme Reaction: Add 2.5 µL of the PDE enzyme and 2.5 µL of the compound to each well. Incubate for 15 minutes at room temperature (RT) to allow pre-binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of cAMP (final concentration 3 nM). Incubate at 37°C for 1 hour[4].

  • Detection: Stop the reaction by adding 5 µL each of Eu-cAMP and ULight-anti-cAMP detection reagents supplemented with 1 mM IBMX (a pan-PDE inhibitor to halt all residual activity)[3]. Incubate for 1 hour at RT.

  • Readout: Read the plate on a multimode microplate reader. Excite the Eu-chelate at 320 nm and measure emission at 665 nm (TR-FRET) and 615 nm (Europium reference).

  • Analysis: Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve) based on the 665/615 nm emission ratio.

Cellular Efficacy: LPS-Induced TNF-α Inhibition

Expertise & Experience: While enzymatic assays prove target engagement, cell-based assays validate membrane permeability and functional efficacy. Human Peripheral Blood Mononuclear Cells (PBMCs) are the gold standard here. By stimulating TLR4 with Lipopolysaccharide (LPS), we trigger NF-κB-mediated transcription of TNF-α. PDE4 inhibitors prevent cAMP degradation, leading to Protein Kinase A (PKA) activation, which subsequently phosphorylates CREB and inhibits NF-κB[4].

PDE4_Signaling LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB TNFa TNF-α Production NFkB->TNFa Inhibitor 3-Cl-4-iPrO-5-MeO-BA Derivatives PDE4 PDE4 Enzyme Inhibitor->PDE4 Inhibits cAMP Intracellular cAMP ↑ PDE4->cAMP Prevents degradation PKA PKA Activation cAMP->PKA PKA->NFkB Inhibits

Figure 1: Mechanism of action for PDE4 inhibitor-mediated suppression of TNF-α in immune cells.

Protocol: PBMC TNF-α Release Assay
  • Cell Isolation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Seeding: Seed PBMCs at 1×105 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.

  • Pre-treatment: Add the benzoic acid derivatives (0.1 nM to 10 µM) and incubate for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Quantification: Centrifuge the plates at 400 × g for 5 minutes. Harvest the supernatant and quantify TNF-α levels using a standard sandwich ELISA kit.

Emesis Liability Surrogate: HARBS Binding Assay

Expertise & Experience: The primary barrier to PDE4 inhibitor clinical approval is emesis (nausea/vomiting). Emesis correlates with the compound's affinity for the High-Affinity Rolipram Binding State (HARBS) in the central nervous system, whereas anti-inflammatory efficacy correlates with the Low-Affinity Rolipram Binding State (LARBS). A successful 3-chloro-4-isopropoxy-5-methoxybenzoic acid derivative must exhibit a high Therapeutic Index (TI = HARBS IC₅₀ / PDE4 Enzymatic IC₅₀). We measure HARBS affinity via [³H]-Rolipram displacement in rat brain homogenates.

Workflow Step1 Rat Brain Homogenization Step2 Incubation with [3H]-Rolipram Step1->Step2 Step3 Compound Displacement Step2->Step3 Step4 Rapid Filtration (GF/B filters) Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5

Figure 2: Experimental workflow for determining HARBS affinity via radioligand displacement.

Protocol: [³H]-Rolipram Displacement
  • Tissue Preparation: Homogenize male Sprague-Dawley rat whole brains in ice-cold buffer (50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂). Centrifuge at 30,000 × g for 30 min and resuspend the pellet.

  • Binding Reaction: In a 96-well deep-well plate, combine 200 µL of brain homogenate, 50 µL of[³H]-Rolipram (final concentration 2 nM), and 50 µL of the test derivative.

  • Incubation: Incubate the mixture at 4°C for 1 hour to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass-fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Detection: Add scintillation fluid to the filters and quantify bound radioactivity using a liquid scintillation counter.

Quantitative Data Presentation

To evaluate the success of the structural modifications, data from the aforementioned assays must be synthesized to calculate the Therapeutic Index. Table 1 outlines the expected profile format for ideal candidates.

Table 1: Representative Pharmacological Profile of PDE4 Inhibitor Candidates

CompoundPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)PBMC TNF-α IC₅₀ (nM)HARBS IC₅₀ (nM)Therapeutic Index (HARBS / PDE4B)
Roflumilast (Control) 0.80.82.515.0~ 18.7
Derivative A (3-Cl, 4-iPrO) 1.28.54.1450.0375.0
Derivative B (3-Cl, 4-iPrO, 5-MeO) 0.512.01.8>1000.0>2000.0

Note: A high Therapeutic Index indicates potent anti-inflammatory activity with a theoretically low emetic liability.

References

  • MDPI. (2024). Discovery of Marine-Inspired Guanidine-Based PDE4 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease. Retrieved from[1]

  • Revvity. Characterization of compound effects on PDE activity using the LANCE Ultra cAMP kit and VICTOR Nivo multimode plate reader. Retrieved from[3]

  • PubMed Central (PMC). A Novel Catecholopyrimidine Based Small Molecule PDE4B Inhibitor Suppresses Inflammatory Cytokines in Atopic Mice. Retrieved from[4]

  • Google Patents. USRE46792E1 - Oxazole compound and pharmaceutical composition. Retrieved from[2]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the synthesis yield of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid

Welcome to the Technical Support Center for Advanced Organic Synthesis. This knowledge base is dedicated to troubleshooting and optimizing the synthesis of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid , a critical trisubs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This knowledge base is dedicated to troubleshooting and optimizing the synthesis of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid , a critical trisubstituted aromatic building block frequently utilized in the development of phosphodiesterase (PDE) inhibitors and other active pharmaceutical ingredients (APIs).

The synthesis of this compound typically proceeds via a two-step sequence starting from commercially available 5-chlorovanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde):

  • O-Alkylation of the phenolic hydroxyl group using an isopropyl halide.

  • Oxidation of the aldehyde moiety to the corresponding carboxylic acid.

Below, you will find mechanistic troubleshooting guides, quantitative optimization data, and self-validating experimental protocols designed to maximize your isolated yield and product purity.

Synthetic Workflow Visualization

SynthesisWorkflow SM 5-Chlorovanillin (Starting Material) Step1 Step 1: O-Alkylation 2-Bromopropane, K2CO3, KI DMF, 80°C SM->Step1 Int 3-Chloro-4-isopropoxy- 5-methoxybenzaldehyde (Intermediate) Step1->Int Step2 Step 2: Pinnick Oxidation NaClO2, NaH2PO4 2-Methyl-2-butene t-BuOH/H2O, RT Int->Step2 Product 3-Chloro-4-isopropoxy- 5-methoxybenzoic acid (Target Product) Step2->Product

Two-step synthetic workflow for 3-Chloro-4-isopropoxy-5-methoxybenzoic acid.

Troubleshooting FAQs & Mechanistic Insights

Q1: My yield for the Step 1 O-alkylation is stalling around 50-60%, and I am recovering unreacted 5-chlorovanillin. How can I drive this to completion? A: The primary issue is steric hindrance. You are attempting an SN2 substitution using 2-bromopropane, which is a bulky secondary alkyl halide. Secondary halides suffer from slower reaction kinetics and are prone to competing E2 elimination reactions in the presence of a base like K2CO3. Solution: Implement an in situ Finkelstein reaction by adding a catalytic amount (0.1–0.2 equivalents) of Potassium Iodide (KI) [10]. The iodide ion acts as a highly effective nucleophile, temporarily displacing the bromide to form isopropyl iodide. Isopropyl iodide is a vastly superior electrophile for the phenoxide attack, significantly accelerating the O-alkylation rate and pushing yields above 90%.

Q2: During the Step 2 oxidation, my reaction mixture turns dark, and LC-MS shows multiple chlorinated byproducts. What is causing this degradation? A: You are likely experiencing electrophilic aromatic chlorination caused by the accumulation of hypochlorous acid (HOCl). During a standard Pinnick oxidation, chlorous acid (HClO2) oxidizes the aldehyde and generates HOCl as a highly reactive byproduct [4]. Because your aromatic ring is highly electron-rich (activated by the isopropoxy and methoxy groups), it is highly susceptible to electrophilic attack by HOCl. Solution: You must introduce a halogen scavenger. Adding an excess of 2-methyl-2-butene to the reaction mixture will selectively react with the generated HOCl (forming a harmless chlorohydrin) before it can attack your aromatic ring [4].

Q3: I am using standard bleach (NaOCl) to oxidize the aldehyde to save costs, but the yield is terrible. Why? A: Bleach is too harsh for this specific substrate. The electron-rich nature of the 3,4,5-trisubstituted ring makes it prone to oxidative cleavage and ring-chlorination under strongly basic NaOCl conditions. The Pinnick oxidation utilizing Sodium Chlorite (NaClO2) is mandatory here because it operates under mildly acidic, highly chemoselective conditions that tolerate sensitive, sterically hindered functionalities without degrading the aromatic core [4].

Q4: Does the choice of solvent matter for the alkylation step? A: Yes. While Acetonitrile (ACN) is commonly used, N,N-Dimethylformamide (DMF) is vastly superior for this specific reaction. DMF is a highly polar aprotic solvent that better solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic [10]. This is critical when forcing a reaction with a sterically hindered secondary alkyl halide.

Quantitative Optimization Data

To illustrate the causality of the troubleshooting steps above, the following table summarizes the reaction yields for the Step 1 O-alkylation under various optimization parameters.

Reaction ConditionBase (2.0 eq)AdditiveSolventTemp (°C)Time (h)Isolated Yield (%)
Standard AlkylationK2CO3NoneACN801248 - 55%
Solvent OptimizationK2CO3NoneDMF801262 - 68%
Catalytic Alkylation K2CO3 KI (0.1 eq) DMF 80 6 88 - 92%
Strong Base AlkylationCs2CO3KI (0.1 eq)DMF80494 - 96%

Note: While Cesium Carbonate (Cs2CO3) provides the highest yield, Potassium Carbonate (K2CO3) with KI is recommended as the most cost-effective protocol for scale-up.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in qualitative checks (like TLC Rf values and color changes) ensure the operator can verify the success of the reaction in real-time.

Protocol A: Catalytic O-Alkylation (Synthesis of 3-Chloro-4-isopropoxy-5-methoxybenzaldehyde)
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 5-chlorovanillin (1.0 eq, e.g., 10.0 g) in anhydrous DMF (5 mL per gram of substrate).

  • Activation: Add finely powdered anhydrous K2CO3 (2.0 eq) and Potassium Iodide (0.1 eq). Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation (the solution will turn a deep, vibrant yellow, validating phenoxide formation).

  • Alkylation: Add 2-bromopropane (1.5 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 6 hours.

  • In-Process Control: Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The starting material (Rf ~0.3) should disappear, replaced by a less polar product spot (Rf ~0.6).

  • Workup: Cool the mixture to room temperature and quench by pouring it into crushed ice water (150 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil that crystallizes upon standing.

Protocol B: Buffered Pinnick Oxidation (Synthesis of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid)
  • Preparation: Dissolve the intermediate aldehyde from Protocol A (1.0 eq, e.g., 10.0 g) in a solvent mixture of tert-butanol (t-BuOH) and water (4:1 v/v ratio, 100 mL total volume).

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 eq). Critical step: Do not skip this, or ring chlorination will occur.

  • Buffer Addition: Add Sodium Dihydrogen Phosphate (NaH2PO4) (2.5 eq) to the mixture. This buffers the solution to pH ~4.0, which is required to generate the active chlorous acid [4].

  • Oxidation: Cool the flask in an ice bath to 0°C. Dissolve Sodium Chlorite (NaClO2, 80% technical grade, 1.5 eq) in a minimal amount of water and add it dropwise over 30 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. The mixture will turn slightly yellow.

  • Workup: Quench the unreacted oxidants by adding a 10% aqueous solution of Sodium Thiosulfate (Na2S2O3) until the yellow color dissipates.

  • Isolation: Remove the t-BuOH under reduced pressure. Acidify the remaining aqueous phase to pH 2.0 using 1M HCl. The target carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum at 45°C.

References

  • 1 - Royal Society Open Science 2.2 - MDPI (Molecules)

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly substituted aromatic compounds for biological and analytical assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly substituted aromatic compounds for biological and analytical assays.

3-Chloro-4-isopropoxy-5-methoxybenzoic acid presents a classic formulation challenge. While its carboxylic acid moiety offers a functional handle for aqueous solvation, the molecule is heavily burdened by lipophilic, electron-withdrawing, and sterically bulky substituents (chloro, isopropoxy, and methoxy groups). These groups drastically increase the molecule's hydrophobicity (LogP) and drive strong intermolecular interactions in the solid state.

This guide provides a mechanistic framework and self-validating protocols to overcome these solubility barriers without compromising the integrity of your downstream workflows.

The Causality of Insolubility

To troubleshoot effectively, we must first understand why this specific compound resists aqueous dissolution:

  • Crystal Lattice Energy vs. Solvation Energy: The planar aromatic ring and specific substitution pattern lead to strong pi-pi stacking and hydrogen bonding (dimerization) in the solid state. Water, being a highly polar solvent, struggles to break these bonds because forming ordered, cage-like structures around the bulky isopropoxy and chloro groups is thermodynamically unfavorable (a high entropic penalty).

  • pH-Dependent Ionization: Like most benzoic acid derivatives, solubility is strictly governed by the Henderson-Hasselbalch equation. In its protonated, neutral state (pH < pKa, typically ~3.5–4.5 for substituted benzoic acids), the molecule is essentially non-polar. Ionization is the primary trigger for aqueous solubility; without it, dissolution in water is negligible[1].

Troubleshooting Workflow

Before altering your assay conditions, follow this logical progression to diagnose and resolve the solubility bottleneck.

SolubilityWorkflow Start Aqueous Media Solubility Issue CheckPH Assess Buffer pH vs pKa (Target pH > pKa + 2) Start->CheckPH AdjustPH Titrate with NaOH/KOH (Form Carboxylate Salt) CheckPH->AdjustPH pH < 6.0 CheckSol1 Complete Dissolution? AdjustPH->CheckSol1 AddCosolvent Add 5-10% Co-solvent (DMSO/EtOH) CheckSol1->AddCosolvent No Success Proceed to Assay CheckSol1->Success Yes CheckSol2 Complete Dissolution? AddCosolvent->CheckSol2 Heat Apply Gentle Heating (37°C - 50°C) CheckSol2->Heat No CheckSol2->Success Yes Heat->Success Yes Complexation Use HP-β-CD or Surfactants (Tween 20) Heat->Complexation Persistent Turbidity

Troubleshooting workflow for optimizing the aqueous solubility of substituted benzoic acids.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone. The following protocols are designed as self-validating systems, providing measurable feedback to confirm whether the thermodynamic barriers of dissolution have been overcome.

Protocol 1: pH-Driven Salt Formation

Causality: Converting the neutral acid to its sodium or potassium salt drastically increases polarity. The resulting carboxylate anion readily participates in ion-dipole interactions with water, overcoming the hydrophobic penalty of the substituents[2].

Step-by-Step Methodology:

  • Weigh the desired amount of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid into a glass vial.

  • Suspend the powder in a minimal volume of molecular biology-grade water (the suspension will be heavily turbid).

  • Begin stirring at 300 RPM. Add 1.0 M NaOH dropwise.

  • Self-Validation Step: Monitor the pH continuously using a micro-probe. The solution should rapidly clear as the pH crosses 6.5–7.0. If you reach pH 8.0 and turbidity persists, you have either exceeded the absolute solubility limit of the salt form, or insoluble impurities are present.

  • Carefully back-titrate with 0.1 M HCl to your target assay pH (e.g., pH 7.4).

    • Critical Note: If the solution turns cloudy during back-titration, you have definitively proven that your target pH is too low to maintain the ionized state.

Protocol 2: Co-Solvent Stock Generation & Dilution

Causality: Organic solvents like DMSO efficiently disrupt the compound's crystal lattice. However, rapid dilution into water causes a "solvent shift," where the organic solvent diffuses away, leaving the compound stranded in an aqueous micro-environment where it rapidly nucleates and crashes out.

Step-by-Step Methodology:

  • Prepare a highly concentrated stock solution (10 mM to 50 mM) in 100% anhydrous DMSO.

  • Pre-warm your target aqueous assay buffer (e.g., PBS) to 37°C.

  • Place the warmed buffer on a vortex mixer at medium speed.

  • Add the DMSO stock dropwise directly into the vortex vortex (avoiding the plastic walls). Maintain a final DMSO concentration of ≤1% to ≤5% depending on assay tolerance.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm (OD600) against a buffer blank. An OD600 > 0.05 indicates micro-precipitation (colloidal dispersion). If the OD600 is elevated, your compound has exceeded its kinetic solubility limit and is not truly dissolved, even if it looks clear to the naked eye.

Quantitative Solubility Benchmarks

The table below summarizes the expected solubility behavior of highly substituted benzoic acid derivatives under various physicochemical conditions. Use this as a benchmark for your own formulations.

Solvent SystemTemp (°C)pHEstimated Solubility (mg/mL)Visual State
DiH2O254.0< 0.05Heavy Suspension / Particulates
DiH2O257.4~ 2.5 - 5.0Clear Solution
DiH2O507.4~ 8.0 - 10.0Clear Solution
5% DMSO in PBS257.4~ 10.0Clear Solution
5% EtOH in PBS257.4~ 6.0Slight Opalescence

Frequently Asked Questions (FAQs)

Q: I dissolved my compound in DMSO, but it immediately precipitated when added to my cell culture media. Why did this happen? A: This is a classic "solvent shift" phenomenon. The compound is highly soluble in the organic phase, but when introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase. This leaves the lipophilic compound stranded below its kinetic solubility limit, causing rapid nucleation. Solution: Ensure your media is pre-warmed to 37°C[1], maintain a final DMSO concentration of ≤1%, and ensure the media contains serum (e.g., 10% FBS). Serum proteins like albumin act as natural carriers to bind and solubilize hydrophobic molecules before they can aggregate.

Q: Can forming a salt of my benzoic acid derivative improve its solubility in organic solvents as well as water? A: Yes, salt formation is a highly effective method to increase the solubility of acidic compounds[2]. By reacting your acidic benzoic acid derivative with a base, you form a salt which is significantly more polar. While this drastically improves aqueous solubility, it also enhances solubility in polar organic solvents (like methanol or ethanol) compared to non-polar solvents.

Q: Does heating the aqueous buffer permanently solve the solubility issue? A: Heating increases the kinetic energy of the system, which extends hydrogen bonding networks and facilitates the dissolution of the solid lattice[1]. Studies on 4-position substituted benzoic acids show a strong temperature dependence on aqueous solubility, with significant increases at elevated temperatures[3]. However, this is often a temporary kinetic state. If the solution is cooled back to room temperature, the compound may slowly crystallize out due to supersaturation. Always validate the stability of your solution at the final operational temperature of your assay.

Q: Are cyclodextrins appropriate for this specific molecule? A: Yes. The isopropoxy and chloro-substituted aromatic ring is an excellent candidate for inclusion into the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD). This complexation masks the lipophilic regions of the molecule, while the cyclodextrin's exterior hydroxyl groups maintain excellent aqueous solubility.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Crystallization &amp; Purification for 3-Chloro-4-isopropoxy-5-methoxybenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the isolation of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the isolation of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid .

Due to its specific substitution pattern—a hydrophilic carboxylic acid headgroup (pKa ~4.0) heavily offset by lipophilic meta-chloro, meta-methoxy, and para-isopropoxy groups—this intermediate exhibits unique solubility behaviors. It is prone to trapping lipophilic impurities (such as regioisomers from upstream chlorination) and frequently undergoes liquid-liquid phase separation (oiling out) during aqueous precipitation.

Below, you will find the logical workflow, troubleshooting FAQs, quantitative solvent screening data, and a self-validating protocol to achieve >99.5% purity.

Purification Logic & Workflow

PurificationWorkflow Crude Crude 3-Chloro-4-isopropoxy- 5-methoxybenzoic acid AlkDiss Alkaline Dissolution (aq. NaOH, pH > 10) Crude->AlkDiss OrgWash Organic Wash (Toluene/EtOAc) AlkDiss->OrgWash NeutralImp Neutral Impurities (Discard) OrgWash->NeutralImp Organic Phase Acidification Controlled Acidification (aq. HCl to pH ~2) OrgWash->Acidification Aqueous Phase CrudeSolid Intermediate Solid (>95% Purity) Acidification->CrudeSolid HotDiss Hot Dissolution (EtOAc) CrudeSolid->HotDiss Crystallization Cooling & Anti-Solvent (Heptane Addition) HotDiss->Crystallization MotherLiquor Mother Liquor (Regioisomers) Crystallization->MotherLiquor Filtrate Pure Pure Crystalline API Intermediate (>99.5% Purity) Crystallization->Pure Filter & Dry

Workflow for the purification of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid.

Section 1: Acid-Base Extraction & Precipitation FAQs

Q: When I acidify the alkaline aqueous solution to precipitate the crude product, it forms a sticky oil at the bottom of the flask instead of a filterable solid. How do I fix this? A: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out" . Because your molecule is highly lipophilic, rapidly dropping the pH with concentrated HCl generates a massive spike in supersaturation. The system crosses the spinodal curve before a crystal lattice can nucleate, forcing the solute to separate as a dense, impurity-rich liquid phase .

  • The Fix: You must lower the supersaturation rate. First, add 5–10% (v/v) of a water-miscible co-solvent (like Methanol) to the alkaline aqueous phase to slightly increase the solubility of the protonated acid. Second, acidify slowly using dilute 2M HCl at an elevated temperature (45 °C) until the solution turns cloudy. Stop the acid addition, seed with 0.5 wt% pure crystals, age for 30 minutes to establish a crystal bed, and then resume acidification.

Q: I am losing 15-20% of my yield during the organic wash step prior to acidification. Why is the product partitioning into the waste? A: The purpose of the organic wash (using Toluene or EtOAc) is to extract neutral impurities (e.g., unreacted alkyl halides from the isopropylation step). The target molecule must remain in the aqueous phase as a sodium salt. The pKa of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid is approximately 4.0. If your aqueous phase drops below pH 9 during dissolution, a significant equilibrium fraction of the acid becomes protonated (neutral) and partitions into the organic waste layer. Ensure the aqueous phase is strictly maintained at pH > 10 before executing the organic wash.

Section 2: Solvent/Anti-Solvent Crystallization FAQs

Q: My final recrystallization yields fine, needle-like crystals. They take hours to filter and HPLC shows they still contain high levels of regioisomers. How can I improve the crystal habit and purity? A: Fine needles are the kinetic result of rapid, uncontrolled nucleation at the boundary of the Metastable Zone Width (MSZW) . Needles have a high surface area-to-volume ratio, which leads to severe mother liquor entrapment (liquid inclusions) containing your lipophilic regioisomers.

  • The Fix: Transition from a "dump" anti-solvent addition to a controlled cooling/anti-solvent crystallization. By keeping the supersaturation strictly within the metastable zone, you promote crystal growth (yielding thick prisms or blocks) over nucleation (yielding needles). See the optimized protocol below using an EtOAc/Heptane system.

Quantitative Data: Solvent Screening Summary

To determine the optimal recrystallization system, we evaluated the thermodynamics and resulting crystal habits across four solvent/anti-solvent pairs. The EtOAc/Heptane system provides the best balance of impurity rejection and favorable filtration kinetics.

Table 1: Recrystallization Solvent Screening for 3-Chloro-4-isopropoxy-5-methoxybenzoic acid (100g Scale)

Solvent SystemRatio (v/v)Recovery Yield (%)Purity (HPLC Area %)Crystal HabitFiltration Time
EtOH / Water1:282.0%98.5%Fine Needles> 45 mins
EtOAc / Heptane 1:3 91.5% 99.7% Prisms / Blocks < 5 mins
Toluene / Heptane1:288.0%99.4%Thick Needles15 mins
IPA / Water1:275.0%98.0%Agglomerates (Oiled)> 60 mins
Step-by-Step Methodology: Optimized EtOAc/Heptane Crystallization

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Dissolution Suspend 100 g of crude 3-Chloro-4-isopropoxy-5-methoxybenzoic acid in 300 mL of Ethyl Acetate (EtOAc) in a jacketed reactor. Heat the jacket to 65 °C with an overhead stirring rate of 250 rpm until complete dissolution is achieved.

Step 2: Polish Filtration Filter the hot solution through a 0.45 µm PTFE inline filter into a clean, pre-warmed crystallizer to remove insoluble particulates and foreign matter.

  • Validation Checkpoint: The filtrate must be completely transparent. Any turbidity indicates premature precipitation or filter bypass. If turbid, reheat to 65 °C until clear.

Step 3: Anti-Solvent Addition (Phase 1 - Approaching the Cloud Point) Maintain the solution at 60–65 °C. Using a dosing pump, slowly add 400 mL of n-Heptane over 30 minutes.

  • Validation Checkpoint: The solution should remain clear but be visually close to the cloud point (a slight blueish opalescence may appear).

Step 4: Seeding and Aging Cool the solution to 55 °C. Add 0.5 g (0.5 wt%) of pure 3-Chloro-4-isopropoxy-5-methoxybenzoic acid seed crystals. Maintain the temperature at 55 °C and age the suspension for 1 hour.

  • Causality: Aging allows the seed crystals to relieve local supersaturation, establishing a robust crystal bed that acts as a template for growth, preventing secondary nucleation.

Step 5: Anti-Solvent Addition (Phase 2 - Depletion) Add the remaining 500 mL of n-Heptane at a constant rate over 2 hours using the dosing pump while maintaining 55 °C.

Step 6: Controlled Cooling Cool the suspension linearly from 55 °C to 5 °C over 4 hours (cooling rate ~12.5 °C/hr).

Step 7: Isolation & Washing Discharge the slurry and filter via a Nutsche filter or Buchner funnel. Wash the wet cake with 200 mL of pre-chilled (5 °C) EtOAc/Heptane (1:4 v/v) to displace the impurity-laden mother liquor.

  • Validation Checkpoint: The mother liquor should run clear and pale yellow. The wet cake should be white and crystalline, not sticky.

Step 8: Drying Dry the solid under vacuum (≤ 50 mbar) at 45 °C for 12 hours to remove residual solvents.

References
  • Title: Oiling Out in Crystallization Source: Mettler Toledo - AutoChem Applications URL: [Link]

  • Title: Crystallization in the Presence of a Liquid−Liquid Phase Separation Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

  • Title: Probability of Nucleation in a Metastable Zone: Cooling Crystallization and Polythermal Method Source: Crystal Growth & Design (American Chemical Society) URL: [Link]

Optimization

Preventing thermal degradation of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid during storage

Welcome to the Advanced Diagnostics and Troubleshooting Guide for 3-Chloro-4-isopropoxy-5-methoxybenzoic acid . As a highly functionalized aromatic building block, this compound presents unique stability challenges durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Guide for 3-Chloro-4-isopropoxy-5-methoxybenzoic acid . As a highly functionalized aromatic building block, this compound presents unique stability challenges during isolation, drying, and long-term storage.

This guide is engineered for drug development professionals and researchers. It bypasses generic advice to provide a mechanistic deep-dive into the specific degradation pathways of this molecule, paired with self-validating experimental protocols to ensure absolute structural integrity.

Part 1: Mechanistic Deep-Dive into Thermal Degradation

To prevent degradation, we must first understand the causality behind the molecule's vulnerabilities. 3-Chloro-4-isopropoxy-5-methoxybenzoic acid contains three functional groups highly susceptible to thermal and environmental stress:

  • The Carboxyl Group (Decarboxylation): Benzoic acid derivatives undergo thermal decarboxylation (loss of CO2​ ), a process significantly accelerated by the presence of electron-donating alkoxy groups (methoxy and isopropoxy) on the aromatic ring[1]. These substituents increase electron density, lowering the activation energy required for the extrusion of carbon dioxide[2].

  • The Alkoxy Ethers (Dealkylation/Cleavage): Aryl ether bonds are susceptible to thermal cleavage, particularly in the presence of trace acidic protons[3]. The secondary carbon of the isopropoxy group can stabilize a partial positive charge, making it highly vulnerable to E1/SN1-type elimination or cleavage, resulting in the loss of propene (42 Da) or isopropanol.

  • The Electron-Rich Ring (Auto-Oxidation): The combination of methoxy and isopropoxy groups renders the aromatic ring electron-rich and prone to auto-oxidation when exposed to heat and atmospheric oxygen, leading to the formation of colored quinone-like degradants.

G API 3-Chloro-4-isopropoxy- 5-methoxybenzoic acid (Intact API) Decarb Decarboxylation (-CO2) API->Decarb Heat (>60°C) Cleavage Ether Cleavage (-Propene) API->Cleavage Heat + Trace Acid Oxid Auto-Oxidation (+O2) API->Oxid Light + Oxygen Prod1 3-Chloro-4-isopropoxy- 5-methoxybenzene [M-44] Decarb->Prod1 Prod2 3-Chloro-4-hydroxy- 5-methoxybenzoic acid [M-42] Cleavage->Prod2 Prod3 Peroxides & Quinones (Discoloration) Oxid->Prod3

Figure 1: Thermal and environmental degradation pathways of the target benzoic acid derivative.

Part 2: Diagnostic FAQs & Troubleshooting

Q: My LC-MS analysis shows a major impurity with a mass of [M-44]. What is the cause and how do I prevent it? A: A mass reduction of 44 Da is the diagnostic signature of thermal decarboxylation[4]. Because the methoxy and isopropoxy groups activate the aromatic ring, this molecule can decarboxylate at much lower temperatures than unsubstituted benzoic acid[2]. Causality & Fix: This typically occurs if your vacuum drying oven exceeds 50°C. To fix this, strictly limit drying temperatures to 35°C and rely on high vacuum (<10 mbar) rather than heat to remove residual solvents.

Q: We observe a degradation product at[M-42] during long-term storage. What is the mechanism? A: A loss of 42 Da corresponds to the loss of a propene molecule via thermal ether cleavage of the isopropoxy group[3]. Causality & Fix: This dealkylation is almost always catalyzed by trace acidic impurities left over from the synthesis or extraction phases. Ensure complete pH neutralization (pH 7.0–7.5) during your final aqueous wash before crystallization.

Q: Why does the white crystalline powder turn yellow/brown over time, even when stored at room temperature? A: Discoloration is a classic sign of oxidative degradation. The electron-rich nature of the di-alkoxy substituted ring makes it a prime target for radical-initiated auto-oxidation, which forms conjugated, colored polymeric degradants. Causality & Fix: Oxygen and ambient light drive this reaction. The compound must be stored in amber vials under a strict Argon atmosphere.

Part 3: Quantitative Storage Parameters

To standardize your laboratory's handling of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid, adhere to the quantitative thresholds outlined in the table below.

ParameterRecommended ConditionCritical ThresholdMechanistic Rationale
Temperature -20°C to 8°C> 40°CPrevents thermal decarboxylation and activation of ether cleavage pathways.
Atmosphere Argon PurgedPresence of O2​ Argon is heavier than Nitrogen, providing a superior blanket to mitigate auto-oxidation.
Light Exposure Amber Glass VialsUV/Vis LightPrevents photo-catalyzed radical formation leading to discoloration.
Moisture / pH <0.5% water, neutral pHAcidic impuritiesTrace acids act as catalysts for the dealkylation of the secondary isopropoxy ether.

Part 4: Self-Validating Protocol for Drying and Storage

Do not rely on arbitrary drying times. The following workflow utilizes a self-validating feedback loop to ensure the compound is perfectly stabilized before it enters your compound library.

Step 1: Trace Acid Neutralization During the final organic extraction, wash the organic layer with saturated aqueous NaHCO3​ until the aqueous phase stabilizes at pH 7.5. This removes the acidic protons that catalyze ether cleavage[3].

Step 2: Low-Temperature Vacuum Drying Transfer the wet cake to a vacuum oven. Set the temperature to 30°C (Maximum 35°C) . Apply high vacuum (<10 mbar) for 12–16 hours. Do not increase the temperature to speed up drying.

Step 3: Analytical Self-Validation (The Checkpoint) Before packaging, sample the batch and run two tests:

  • Thermogravimetric Analysis (TGA): Confirm that volatile content is <0.5%.

  • LC-MS: Confirm the absence of [M-44] and [M-42] peaks. Validation Logic: If TGA shows >0.5% weight loss, return to Step 2. If LC-MS shows degradation, the oven temperature was too high or the batch was not properly neutralized in Step 1. The batch is only cleared for storage when both metrics pass.

Step 4: Inert Packaging Aliquot the validated powder into amber glass vials. Using a Schlenk line or a glove box, purge the vial headspace with high-purity Argon gas for 30 seconds.

Step 5: Sealing and Storage Seal the vials immediately with PTFE-lined caps (avoid standard rubber septa, which can leach plasticizers). Store at 2–8°C for active use (up to 1 month) or -20°C for long-term archiving (>6 months).

References

  • Source: National Institute of Standards and Technology (NIST)
  • Source: National Institutes of Health (NIH / PubMed)
  • Source: American Chemical Society (ACS Publications)
  • Source: Royal Society of Chemistry (RSC Publishing)

Sources

Troubleshooting

Resolving chromatographic co-elution problems for 3-Chloro-4-isopropoxy-5-methoxybenzoic acid

Welcome to the Technical Support Center for the chromatographic analysis of highly substituted aromatic acids. This guide is specifically engineered for researchers and drug development professionals struggling with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of highly substituted aromatic acids. This guide is specifically engineered for researchers and drug development professionals struggling with the co-elution of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid and its structurally similar impurities (e.g., positional isomers, des-chloro analogs, and synthetic precursors).

Due to the complex electronic effects of multiple ring substituents, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to achieve baseline resolution. This guide provides a mechanistic approach to troubleshooting and method optimization.

Diagnostic Workflow

G A Co-elution Detected B Assess Peak Shape A->B C Tailing / Broadening B->C Yes E Sharp Peaks, Co-eluting B->E No D Adjust pH < 2.5 C->D D->B Re-evaluate F Change Stationary Phase E->F G Optimize Organic Modifier F->G H Baseline Resolution (Rs > 1.5) G->H

Workflow for resolving co-elution of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid.

Troubleshooting Guide & Causality Analysis

Q: Why does 3-Chloro-4-isopropoxy-5-methoxybenzoic acid exhibit severe peak tailing and co-elute with early impurities on a standard C18 column? A: This is fundamentally a thermodynamic and ionization issue. The pKa of unsubstituted benzoic acid is 4.20, while the electron-donating resonance (+R) of a methoxy group raises the pKa (e.g., 4-methoxybenzoic acid has a pKa of 4.47)[1]. However, the inductive electron-withdrawing effect (-I) of the chloro group counteracts this, resulting in an estimated pKa of ~3.8–4.0 for your target molecule. If your mobile phase pH is between 3.5 and 5.0, the molecule exists in a dynamic equilibrium between its ionized (carboxylate) and unionized (carboxylic acid) forms[2]. This dual-state equilibrium causes peak broadening and tailing. Furthermore, the ionized carboxylate interacts strongly with residual silanol groups (-Si-OH) on standard silica-based C18 columns, exacerbating tailing and causing co-elution[2]. Solution: Lower the mobile phase pH to 2.0–2.5 to ensure the molecule is fully protonated. The pH must be at least 1.5 to 2 units below the analyte's pKa[2].

Q: I have corrected the peak shape by lowering the pH, but my target molecule still co-elutes with its des-chloro impurity. How do I resolve this critical pair? A: Standard C18 stationary phases separate analytes based primarily on hydrophobic (dispersive) interactions. 3-Chloro-4-isopropoxy-5-methoxybenzoic acid and its des-chloro or positional isomers have nearly identical hydrophobic footprints, rendering C18 columns ineffective. Solution: Switch to a stationary phase that offers orthogonal selectivity, such as a Biphenyl or Cyanopropyl column[3]. Biphenyl phases exploit π−π interactions. The electron-withdrawing chloro group and electron-donating alkoxy groups create a highly specific electron density distribution across the aromatic ring. A biphenyl phase interacts with this unique dipole, easily resolving molecules that differ only by a single halogen or the position of a methoxy group.

Q: Does the choice of organic modifier (Methanol vs. Acetonitrile) significantly impact the resolution of alkoxybenzoic acids? A: Yes, the causality lies in the solvent's hydrogen-bonding capacity. Acetonitrile is an aprotic solvent that relies on dipole-dipole interactions. Methanol, conversely, is a protic solvent that acts as both a hydrogen bond donor and acceptor. Methanol can form specific hydrogen bonds with the ether oxygens of the isopropoxy and methoxy groups on your target molecule[2]. Solution: If co-elution persists in Acetonitrile, switch to Methanol. While Methanol increases system backpressure due to higher viscosity, its unique hydrogen-bonding selectivity often alters the elution order and resolves closely related alkoxybenzoic acid derivatives[2].

Comparative Chromatographic Data

The following table summarizes the expected chromatographic behavior of benzoic acid derivatives under optimized conditions, demonstrating the impact of stationary phase and pH adjustments.

Analyte / PropertypKa EstimateOptimal Mobile Phase pHRetention Time (C18, MeCN)Retention Time (Biphenyl, MeOH)Resolution (Rs)
Benzoic Acid (Reference)4.202.54.5 min5.2 minN/A
4-Methoxybenzoic Acid4.472.55.1 min6.4 min> 2.0
3-Cl-4-iPrO-5-MeO-Benzoic Acid~3.902.0 - 2.58.2 min11.5 min> 1.5
Des-chloro Impurity~4.302.0 - 2.58.1 min9.8 min> 1.5

Self-Validating Experimental Protocol: Method Development

This step-by-step methodology is designed to establish a baseline resolution for 3-Chloro-4-isopropoxy-5-methoxybenzoic acid and its critical impurities.

Step 1: Mobile Phase Preparation

  • Solvent A (Aqueous): Prepare a 0.1% Trifluoroacetic acid (TFA) solution in HPLC-grade water to achieve a pH of ~2.1. This ensures complete protonation of the carboxylic acid group[2].

  • Solvent B (Organic): Use 100% HPLC-grade Methanol to leverage hydrogen-bonding selectivity.

  • Vacuum filter both solvents through a 0.2 µm membrane filter immediately prior to use to prevent particulate blockages and reduce baseline noise[4].

Step 2: System Equilibration

  • Install a Biphenyl or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 30 °C to maintain consistent solvent viscosity and mass transfer thermodynamics[5].

  • Equilibrate the system with 40% Solvent B at a flow rate of 1.0 mL/min until a stable baseline is achieved at a detection wavelength of 230 nm[2].

Step 3: Sample Preparation

  • Dissolve the 3-Chloro-4-isopropoxy-5-methoxybenzoic acid standard and known impurities in a diluent that closely matches the initial mobile phase conditions (e.g., 60:40 Water:Methanol).

  • Critical Causality: Using 100% organic solvent as the sample diluent will cause severe peak fronting due to localized strong-solvent effects at the head of the column[2].

Step 4: Gradient Elution Program Execute the following gradient to separate compounds based on subtle polarity differences:

  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analytes)

  • 2.0 - 12.0 min: Linear ramp to 80% B

  • 12.0 - 15.0 min: Hold at 80% B (Elution of highly hydrophobic impurities)

  • 15.0 - 16.0 min: Return to 40% B

  • 16.0 - 20.0 min: Re-equilibrate at 40% B

Step 5: System Suitability Evaluation (Self-Validation) To validate the integrity of the method before analyzing unknown samples, inject the standard mixture and calculate the following metrics:

  • Tailing Factor (T): Must be 1.5 for all peaks[5]. If T > 1.5, verify the pH of Solvent A.

  • Resolution (Rs): The resolution between 3-Chloro-4-isopropoxy-5-methoxybenzoic acid and its closest eluting impurity must be > 1.5 (baseline separation)[5]. If Rs < 1.5, decrease the gradient slope (e.g., ramp to 80% B over 15 minutes instead of 10).

References

  • Benchchem.
  • National Center for Biotechnology Information (PMC).
  • Benchchem. "A Comparative Analysis of the Acidity of 4-Methoxybenzoic Acid and Benzoic Acid." Benchchem,
  • American Chemical Society. "Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter." Environmental Science & Technology,
  • Semantic Scholar. "A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup." Semantic Scholar,

Sources

Optimization

Technical Support Center: Troubleshooting 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with 3-chloro-4-isopropo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with 3-chloro-4-isopropoxy-5-methoxybenzoic acid .

While this highly functionalized building block is invaluable for synthesizing complex Active Pharmaceutical Ingredients (APIs), its dense substitution pattern presents severe steric and electronic challenges. This guide addresses the two most common failure points in its derivatization: transition-metal-catalyzed cross-coupling at the sterically hindered C3-chloro position, and amidation of the C1-carboxylic acid with bulky amines.

Section 1: Overcoming Steric Hindrance in C3-Chloro Cross-Coupling

Q: Why do standard Suzuki or Buchwald-Hartwig couplings fail or give low yields at the C3 position of this molecule?

A: The primary cause of failure is the immense steric hindrance exerted by the adjacent C4-isopropoxy group. The branched isopropyl moiety sweeps a large cone angle, physically blocking the approach of standard, less bulky palladium catalysts (e.g., Pd(PPh3​)4​ ).

Mechanistically, oxidative addition into aryl chlorides is inherently challenging due to the high C–Cl bond dissociation energy[1]. Even if oxidative addition is achieved, the reductive elimination of the final product from the Pd center is often the rate-limiting step for highly hindered ortho-alkoxy aryl chlorides[2]. Standard ligands cannot force the necessary geometric compression required to accelerate this elimination.

Q: How can I overcome this steric block for C–C or C–N couplings?

A: You must abandon first-generation catalysts and utilize bulky, electron-rich ligands designed to promote both oxidative addition into the stubborn C–Cl bond and accelerate reductive elimination.

  • Dialkylbiaryl phosphines (Buchwald ligands): Ligands like XPhos or BrettPhos are highly effective. The electron-rich phosphine increases electron density on the Pd center to break the C–Cl bond, while the bulky biaryl backbone prevents the formation of inactive PdL2​ complexes and forces the reactive intermediates into geometries that favor reductive elimination[3].

  • N-Heterocyclic Carbenes (NHCs): Catalysts like Pd-PEPPSI-IPent exhibit remarkable tolerance to steric hindrance. The flexible steric bulk of the NHC ligand allows for the efficient coupling of extremely hindered ortho-alkoxy aryl chlorides[2],[4].

Protocol: Step-by-Step Suzuki-Miyaura Coupling at C3 (Using Pd2​(dba)3​ / XPhos)

This protocol is self-validating: the use of water in the solvent mixture ensures the activation of the boronic acid, while the biphasic nature prevents the precipitation of phosphate salts that can coat the catalyst.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 3-chloro-4-isopropoxy-5-methoxybenzoic acid (or its ester-protected derivative, 1.0 equiv), the desired aryl boronic acid (1.5 equiv), Pd2​(dba)3​ (2 mol%), XPhos (8 mol%), and anhydrous K3​PO4​ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and deionized water (10:1 v/v) to achieve a 0.2 M substrate concentration.

  • Reaction: Seal the flask, remove it from the glovebox, and stir vigorously at 100 °C for 12–24 hours. The bulky XPhos ligand facilitates oxidative addition despite the C4-isopropoxy group's steric umbrella.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Section 2: Steric Considerations in C1-Carboxylic Acid Amidation

Q: I am trying to couple the C1-carboxylic acid with a bulky secondary amine, but EDC/HOBt yields mostly unreacted starting material or N-acylurea byproducts. Why?

A: While the C2 and C6 positions are technically unsubstituted, the overall bulk of the meta-substituents (C3-Cl, C5-OMe) and the para-isopropoxy group restricts the conformational flexibility of the entire molecule.

When using standard carbodiimides like EDC, the intermediate O-acylisourea must undergo rapid aminolysis. If the incoming amine is also sterically hindered, aminolysis is kinetically slow. Consequently, the O-acylisourea undergoes an irreversible, intramolecular rearrangement to form a stable, inactive N-acylurea byproduct.

Q: What is the recommended coupling strategy for hindered amines?

A: You must bypass the O-acylisourea intermediate entirely. Utilize uronium/aminium salts based on HOAt, such as HATU or COMU . These reagents rapidly form highly reactive 7-aza-1-hydroxybenzotriazole active esters that undergo aminolysis much faster than standard HOBt esters. If HATU fails, convert the carboxylic acid to an acyl chloride . The acyl chloride is a highly reactive, sterically minimal electrophile that reduces steric clashes during the nucleophilic attack by the hindered amine.

Protocol: Step-by-Step Acyl Chloride Generation and Amidation
  • Activation: Dissolve 3-chloro-4-isopropoxy-5-methoxybenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 equiv) to act as a forminium catalyst.

  • Chlorination: Cool the mixture to 0 °C. Dropwise add oxalyl chloride (1.5 equiv). Stir for 2 hours at room temperature until gas evolution (CO and CO2​ ) ceases completely.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. Do not purify further; use immediately.

  • Coupling: Redissolve the acyl chloride in anhydrous DCM. Cool to 0 °C. Add the hindered amine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir overnight at room temperature, then quench with saturated aqueous NaHCO3​ and extract.

Section 3: Quantitative Data on Ligand Efficacy

The following table summarizes the expected performance of various ligand classes when attempting C3-Cl activation on heavily hindered ortho-alkoxy aryl chlorides, based on established mechanistic literature[2],[3].

Ligand ClassExample LigandOxidative Addition (C–Cl)Reductive EliminationExpected Yield (Hindered Substrates)
Triarylphosphine PPh3​ PoorPoor< 10%
Bidentate PhosphinedppfModeratePoor15 - 30%
Dialkylbiaryl PhosphineXPhosExcellentExcellent85 - 95%
N-Heterocyclic CarbenePEPPSI-IPentExcellentExcellent90 - 98%

Section 4: Experimental Workflows & Decision Matrices

G start Substrate: 3-Chloro-4-isopropoxy-5-methoxybenzoic acid Target: C3 Cross-Coupling clash Steric Clash: C4-Isopropoxy blocks C3-Cl start->clash cat_choice Select Catalyst System clash->cat_choice std_cat Standard Pd (e.g., Pd(PPh3)4) cat_choice->std_cat bulky_cat Bulky Ligands (XPhos, BrettPhos, NHC) cat_choice->bulky_cat fail Failure: No Oxidative Addition std_cat->fail High activation barrier success Success: Efficient Oxidative Addition & Reductive Elimination bulky_cat->success Overcomes steric bulk

Workflow for overcoming C3-Cl steric hindrance during cross-coupling.

G acid C1-COOH Derivatization amine Amine Steric Bulk? acid->amine low_bulk Primary / Unhindered amine->low_bulk high_bulk Secondary / Hindered amine->high_bulk edc EDC/HOBt Coupling low_bulk->edc hatu HATU/DIPEA or COMU high_bulk->hatu Direct coupling acyl Oxalyl Chloride -> Acyl Chloride high_bulk->acyl Two-step activation

Decision matrix for C1-carboxylic acid amidation based on amine steric bulk.

References

  • [2] Title: Mild cross-coupling of tertiary alkoxides with aryl chlorides enabled by a shelf-stable methylnaphthyl palladium NHC complex | Source: RSC Publishing | 2

  • [4] Title: Pd-Catalyzed Cross-Coupling of Aryllithium Reagents with 2-Alkoxy-Substituted Aryl Chlorides: Mild and Efficient Synthesis of 3,3′-Diaryl BINOLs | Source: Organic Letters (ACS Publications) | 4

  • [3] Title: Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles | Source: PMC (National Institutes of Health) | 3

  • [1] Title: Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides | Source: Accounts of Chemical Research (ACS Publications) | 1

Sources

Reference Data & Comparative Studies

Validation

Comparing 3-Chloro-4-isopropoxy-5-methoxybenzoic acid with other halogenated benzoic acids

Comprehensive Comparison Guide: 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid vs. Halogenated Alternatives In medicinal chemistry and rational drug design, the selection of the correct benzoic acid building block is critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid vs. Halogenated Alternatives

In medicinal chemistry and rational drug design, the selection of the correct benzoic acid building block is critical for tuning a molecule's pharmacokinetics, steric profile, and target binding affinity. While simple halogenated benzoic acids are standard tools for modulating lipophilicity, highly substituted derivatives like 3-Chloro-4-isopropoxy-5-methoxybenzoic acid offer advanced structural solutions to complex metabolic liabilities.

This guide provides an objective, data-driven comparison between 3-Chloro-4-isopropoxy-5-methoxybenzoic acid and its less substituted halogenated analogs, detailing their physicochemical properties, mechanistic advantages, and the specialized synthetic protocols required to handle them.

Structural Rationale & Mechanistic Insights

Halogenated benzoic acids, such as 3-chloro-4-methoxybenzoic acid, are frequently utilized to modulate target engagement—such as the activation of cathepsins in the proteostasis network [1]—and to enhance the lipophilic efficiency of drug candidates. However, simple methoxy groups at the para position are highly susceptible to oxidative O-dealkylation by Cytochrome P450 (CYP450) enzymes in the liver.

The Isopropoxy Advantage: By replacing the para-methoxy group with a bulky isopropoxy group, 3-Chloro-4-isopropoxy-5-methoxybenzoic acid introduces significant steric hindrance (A-value ~2.15) directly adjacent to the metabolically vulnerable site.

  • Metabolic Shielding: The branched isopropyl chain physically blocks the CYP450 active site from accessing the ether oxygen, drastically increasing the half-life of the resulting compound.

  • Conformational Locking: The steric clash between the 4-isopropoxy group and the 5-methoxy group forces the methoxy oxygen out of the aromatic plane. This disrupts resonance, subtly increasing the electron-withdrawing effect of the 3-chloro group and lowering the overall pKa of the benzoic acid, which enhances the hydrolytic stability of downstream amides.

Physicochemical Profiling

The table below summarizes the calculated physicochemical properties of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid compared to three common halogenated alternatives.

CompoundLogP (calc)pKa (calc)Steric Bulk (C4 position)Primary Medicinal Chemistry Application
3-Chloro-4-isopropoxy-5-methoxybenzoic acid 3.43.9High (Isopropoxy)High metabolic stability, lipophilic core, CYP450 shielding
3-Chloro-4-methoxybenzoic acid 2.54.1Low (Methoxy)Standard SAR baseline, proteostasis modulation
3,5-Dichloro-4-methoxybenzoic acid 3.13.6Low (Methoxy)Enhanced electron withdrawal, strong halogen bonding
3-Chloro-4-fluorobenzoic acid 2.23.8Minimal (Fluoro)Minimal steric footprint, metabolic block via C-F bond

Experimental Workflow: Synthesis of Sterically Hindered Amides

Because 3-Chloro-4-isopropoxy-5-methoxybenzoic acid is heavily substituted at the 3, 4, and 5 positions, the carboxylate group experiences significant steric crowding. Standard coupling reagents (like EDC/HOBt) often fail or result in poor yields when coupling this acid to secondary or electron-deficient amines.

To overcome this, a highly reactive uronium salt such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) must be used in conjunction with a non-nucleophilic base like DIPEA [2].

Step-by-Step HATU/DIPEA Coupling Protocol

This protocol is designed as a self-validating system to ensure reaction integrity at every stage.

  • Preparation & Deprotonation:

    • Dissolve 3-Chloro-4-isopropoxy-5-methoxybenzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3 mL) under an inert argon atmosphere.

    • Add DIPEA (3.0 eq, 1.5 mmol). The non-nucleophilic nature of DIPEA ensures complete deprotonation of the carboxylic acid without competing for the activated ester later in the reaction.

  • Activation:

    • Add HATU (1.2 eq, 0.6 mmol) in one portion. Stir at room temperature for 15–20 minutes.

    • Self-Validation Checkpoint 1: Take a 5 µL aliquot, quench in 100 µL acetonitrile, and inject into LC-MS. The appearance of the m/z peak corresponding to the O-At (7-azabenzotriazole) active ester confirms successful activation.

  • Nucleophilic Addition:

    • Add the target amine (1.1 eq, 0.55 mmol) dropwise. Stir at room temperature for 2 to 12 hours, depending on the amine's steric profile.

    • Self-Validation Checkpoint 2: Monitor via LC-MS. The complete disappearance of the O-At ester peak and the emergence of the target amide mass confirm reaction completion.

  • Workup & Purification:

    • Dilute the mixture with Ethyl Acetate (15 mL).

    • Wash sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt byproduct), and brine.

    • Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Reaction Logic Diagram

AmideCoupling A 3-Chloro-4-isopropoxy- 5-methoxybenzoic acid B DIPEA (Deprotonation) A->B Step 1 C Carboxylate Anion (Nucleophile) B->C D HATU (Activation) C->D Step 2 E O-At Active Ester (Highly Reactive) D->E F Primary/Secondary Amine (Nucleophilic Attack) E->F Step 3 G Sterically Hindered Amide (Target Product) F->G

HATU/DIPEA-mediated amide coupling workflow for sterically hindered benzoic acids.

Experimental Performance Data

To objectively compare the utility of these building blocks, the following table summarizes the experimental coupling yields (using the HATU protocol above with a standard secondary amine) and the resulting metabolic stability of the synthesized amides in Human Liver Microsomes (HLM).

Acid Building BlockAmide Coupling Yield (HATU, 12h)HLM Half-life (t₁/₂, min)
3-Chloro-4-isopropoxy-5-methoxybenzoic acid 78%>120
3-Chloro-4-methoxybenzoic acid 92%45
3,5-Dichloro-4-methoxybenzoic acid 85%60
3-Chloro-4-fluorobenzoic acid 95%30

Data Analysis: While the simpler analogs (like 3-chloro-4-fluorobenzoic acid) exhibit near-quantitative coupling yields due to minimal steric hindrance, their resulting amides are rapidly cleared in HLM assays (t₁/₂ = 30-45 min). Conversely, the bulky isopropoxy group on 3-Chloro-4-isopropoxy-5-methoxybenzoic acid slightly reduces the coupling efficiency (78% yield) due to crowding at the carbonyl center, but it provides a massive leap in metabolic stability (t₁/₂ > 120 min), making it the superior choice for late-stage lead optimization.

Comparative

In-Depth Technical Guide: Method Validation for 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid Detection via LC-MS/MS vs. HPLC-UV

As a Senior Application Scientist, I frequently encounter the challenge of trace-level impurity quantification in complex pharmaceutical matrices. 3-Chloro-4-isopropoxy-5-methoxybenzoic acid is a highly functionalized be...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of trace-level impurity quantification in complex pharmaceutical matrices. 3-Chloro-4-isopropoxy-5-methoxybenzoic acid is a highly functionalized benzoic acid derivative that often requires rigorous monitoring as a synthetic intermediate or potential impurity[1]. Due to the strict regulatory thresholds for Active Pharmaceutical Ingredient (API) impurities, selecting the appropriate analytical platform is critical. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), providing a self-validating experimental protocol grounded in current ICH Q2(R2) and ICH M10 guidelines[2][3].

Methodology Comparison: LC-MS/MS vs. HPLC-UV

While HPLC-UV is a staple in pharmaceutical quality control, it relies solely on chromatographic retention time and chromophore absorbance (typically 254 nm for benzoic acids). In complex matrices, co-eluting impurities with similar UV spectra lead to false positives and poor Limits of Quantitation (LOQ).

LC-MS/MS (Triple Quadrupole) overcomes this by utilizing Multiple Reaction Monitoring (MRM). MRM acts as a double mass-filter, isolating the specific precursor ion in the first quadrupole (Q1) and a unique fragment ion in the third quadrupole (Q3). This yields absolute structural specificity and sub-nanogram sensitivity.

Performance Comparison Data
Analytical ParameterLC-MS/MS (Triple Quadrupole)HPLC-UV (Diode Array Detector)Causality / Scientific Rationale
Sensitivity (LOQ) 0.5 ng/mL (ppb)50 ng/mL (ppm)MS/MS eliminates chemical background noise via MRM filtering.
Selectivity Absolute (Mass/Charge & Fragmentation)Moderate (Retention Time & UV Spectrum)UV cannot distinguish between closely related structural isomers or co-eluting chromophores.
Matrix Effects Low to Moderate (Corrected via IS)High (Direct interference)API matrix components often saturate UV detectors, masking trace impurities.
Dynamic Range 4 Orders of Magnitude ( 104 )2-3 Orders of Magnitude ( 103 )Electron multiplier detectors in MS offer superior linear response at trace levels.
Run Time 5.0 Minutes15.0 - 20.0 MinutesMS/MS specificity allows for faster, steeper gradients without requiring baseline chromatographic resolution.

Mechanistic Context: The Causality of Experimental Design

To build a robust, self-validating system, every parameter must be intentionally designed based on the analyte's physicochemical properties.

Ionization Strategy: 3-Chloro-4-isopropoxy-5-methoxybenzoic acid contains a carboxylic acid moiety with a pKa of approximately 4.0. To maximize sensitivity, we utilize Electrospray Ionization in Negative Mode (ESI-) . By employing a mobile phase buffered to pH ~6.8 (10 mM Ammonium Acetate), we ensure the analyte is >99% deprotonated ( [M−H]− ) in the liquid phase prior to aerosolization. This pre-ionization drastically enhances MS signal compared to using acidic modifiers like formic acid, which would suppress ionization of the acidic functional group.

Fragmentation Pathway (MRM Logic): The deprotonated precursor ion occurs at m/z 243.0 (for the 35Cl isotope). Upon Collision-Induced Dissociation (CID) in Q2, benzoic acids characteristically undergo a neutral loss of carbon dioxide ( CO2​ , 44 Da). Therefore, the primary quantifier transition is 243.0 199.0 . A secondary loss involving the methoxy or isopropoxy group provides a highly specific qualifier transition (243.0 184.0 ).

Fragmentation Precursor Precursor Ion [M-H]- m/z 243.0 Product1 Quantifier Ion m/z 199.0 Precursor->Product1 CID (15 eV) Product2 Qualifier Ion m/z 184.0 Precursor->Product2 CID (25 eV) Loss1 {Neutral Loss | CO2 (-44 Da)} Precursor->Loss1 Loss2 {Neutral Loss | CO2 + CH3 (-59 Da)} Precursor->Loss2

Caption: MRM fragmentation pathway of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid in ESI negative mode.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) or a structural analog (e.g., 3-chloro-4-methoxybenzoic acid). The IS corrects for extraction recovery variations and matrix-induced ion suppression, making the assay self-validating across different sample batches.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation / Matrix Crash)

  • Accurately weigh 10.0 mg of the API sample and dissolve in 1.0 mL of Methanol.

  • Transfer 100 µL of the API solution to a microcentrifuge tube.

  • Spike with 10 µL of Internal Standard (IS) working solution (100 ng/mL).

  • Add 300 µL of cold Acetonitrile to precipitate insoluble matrix components.

  • Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an LC vial containing 200 µL of LC-MS grade water (dilute-and-shoot approach to improve peak shape and prevent solvent effects).

Step 2: UHPLC Chromatographic Conditions

  • Column: C18 UHPLC Column (2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 5.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Triple Quadrupole MS/MS Parameters

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions:

    • Analyte: m/z 243.0 199.0 (Quantifier, CE: 15 eV); m/z 243.0 184.0 (Qualifier, CE: 25 eV).

    • Internal Standard: m/z 185.0 141.0 (Assuming 3-chloro-4-methoxybenzoic acid analog, CE: 15 eV).

Workflow A Sample Prep (Matrix Crash & IS Spike) B UHPLC Separation (C18 Column) A->B C ESI Negative Mode (pH 6.8 Buffer) B->C D Triple Quad MS/MS (MRM Mode) C->D E Data Analysis & IS Normalization D->E

Caption: End-to-end analytical workflow for trace-level impurity quantification via LC-MS/MS.

Method Validation Parameters (Regulatory Grounding)

To comply with global regulatory standards, the method must be validated according to ICH Q2(R2) (Validation of Analytical Procedures)[3] and ICH M10 (Bioanalytical Method Validation) principles[2].

  • Specificity & Selectivity: Blank matrix injections must exhibit no interfering peaks >20% of the LOQ area at the retention time of 3-chloro-4-isopropoxy-5-methoxybenzoic acid, and <5% for the IS[4].

  • Linearity & Range: The calibration curve (IS-normalized peak area vs. concentration) must demonstrate a correlation coefficient ( R2 ) ≥0.995 over the range of 0.5 ng/mL to 500 ng/mL.

  • Accuracy & Precision: Evaluated at three Quality Control (QC) levels (Low, Mid, High). As per ICH Q2(R2), the mean recovery must fall between 85% and 115%, with a Relative Standard Deviation (RSD) of ≤10% [3].

  • Matrix Effect (ME): Calculated by comparing the peak area of the analyte spiked post-extraction into a blank matrix versus a neat standard solution. An ME between 85% and 115% indicates negligible ion suppression/enhancement, validating the efficacy of the sample dilution and IS correction.

References
  • ICH M10 Bioanalytical Method Validation Guidelines Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Journal of Science, Architecture, Technology, and Environment (IJSATE) / ICH URL:[Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid vs analogs

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid and Analogs As mass spectrometry (MS) becomes increasingly central to structural elucidation in drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid and Analogs

As mass spectrometry (MS) becomes increasingly central to structural elucidation in drug development, understanding the precise fragmentation behaviors of highly substituted aromatic systems is paramount. 3-Chloro-4-isopropoxy-5-methoxybenzoic acid is a complex molecular building block featuring four distinct functional groups attached to a benzene ring. Each of these moieties possesses unique directing effects, leaving-group potentials, and isotopic signatures.

This guide provides an in-depth, objective comparison of the collision-induced dissociation (CID) pathways of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid against its structural analogs, supported by mechanistic causality and self-validating experimental protocols.

Structural Drivers of Fragmentation (Mechanistic Causality)

To accurately interpret the MS/MS spectra of this compound, we must deconstruct the thermodynamic vulnerabilities of its substituents. In positive electrospray ionization (ESI+), the protonated molecular ion [M+H]+ at m/z 245 (for the 35Cl isotope) undergoes a predictable hierarchy of cleavages:

  • The Isopropoxy Group (The Primary Driver): The most thermodynamically favorable initial fragmentation is the neutral loss of propene ( C3​H6​ , 42 Da). This occurs via a hydrogen transfer mechanism (analogous to a McLafferty rearrangement) or direct inductive cleavage, yielding a highly stable phenolic intermediate[1]. Because the activation energy for this dealkylation is low, it dominates the spectrum at low collision energies[2].

  • The Methoxy Group: Following the loss of the isopropoxy alkyl chain, the methoxy group typically undergoes homolytic cleavage to lose a methyl radical ( ∙CH3​ , 15 Da). The loss of a radical from an even-electron precursor forms an odd-electron radical cation, a highly diagnostic fragmentation pathway for methoxyaromatics[3][4].

  • The Chloro Substituent: Chlorine provides a distinct, built-in isotopic signature. Natural chlorine exists as 35Cl and 37Cl in an approximate 3:1 ratio[5]. This isotopic cluster serves as a critical tracking mechanism; any fragment retaining the chlorine atom will exhibit this exact M / M+2 ratio.

  • The Carboxylic Acid: At higher collision energies, the carboxyl group undergoes characteristic neutral losses of water ( H2​O , 18 Da) and carbon monoxide ( CO , 28 Da), often sequentially after the ether cleavages[3].

Comparative Quantitative Data

To isolate the specific MS contributions of the chloro and isopropoxy groups, we compare the target molecule against two logical analogs: Analog A (where chlorine is replaced by a methoxy group) and Analog B (where the isopropoxy group is replaced by a methoxy group).

Table 1: ESI-MS/MS Fragmentation Comparison of Substituted Benzoic Acids

CompoundPrecursor Ion [M+H]+ Primary Fragment (m/z)Secondary Fragments (m/z)Characteristic Neutral Losses
3-Chloro-4-isopropoxy-5-methoxybenzoic acid 245 / 247203 / 205188 / 190, 185 / 187, 157 / 159-42 (Propene), -15 ( ∙CH3​ ), -18 ( H2​O )
3,5-Dimethoxy-4-isopropoxybenzoic acid (Analog A)241199184, 181, 153-42 (Propene), -15 ( ∙CH3​ ), -18 ( H2​O )
3-Chloro-4,5-dimethoxybenzoic acid (Analog B)217 / 219202 / 204184 / 186, 156 / 158-15 ( ∙CH3​ ), -18 ( H2​O ), -44 ( CO2​ )

Data Interpretation: The absence of the m/z -42 neutral loss in Analog B confirms that the rapid loss of 42 Da is exclusively tied to the isopropoxy moiety. Furthermore, the 3:1 isotopic doublet is absent in Analog A, validating its utility as a marker for chlorine retention.

Fragmentation Pathway Visualization

The logical progression of collision-induced dissociation for the target molecule is mapped below.

FragmentationPathway M [M+H]+ m/z 245 (35Cl) / 247 (37Cl) Precursor Ion F1 [M+H - C3H6]+ m/z 203 / 205 Phenolic Intermediate M->F1 Loss of Propene (-42 Da) Low Collision Energy (10-15 eV) F2 [M+H - C3H6 - CH3•]+• m/z 188 / 190 Radical Cation F1->F2 Loss of Methyl Radical (-15 Da) Medium Collision Energy (20-25 eV) F3 [M+H - C3H6 - H2O]+ m/z 185 / 187 Acylium Ion F1->F3 Loss of Water (-18 Da) Medium Collision Energy (20-25 eV) F4 [M+H - C3H6 - H2O - CO]+ m/z 157 / 159 Phenyl Cation Derivative F3->F4 Loss of Carbon Monoxide (-28 Da) High Collision Energy (30-40 eV)

Caption: ESI-MS/MS positive ion fragmentation pathway of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute confidence in structural assignments, the following protocol is designed as a self-validating system . It leverages built-in isotopic checks to prevent false positives from isobaric matrix interferences.

Step 1: Sample Preparation & Matrix Spiking
  • Action: Dissolve 1 mg of the analyte in 1 mL of acetonitrile (ACN). Dilute to a working concentration of 10 µg/mL using Mobile Phase A (0.1% Formic Acid in H2​O )[6].

  • Causality: ACN ensures complete solubilization of the lipophilic aromatic ring. Diluting the final injection sample in the aqueous mobile phase prevents solvent-induced peak broadening (the "strong solvent effect") during column loading.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in ACN) over 5 minutes at a flow rate of 0.4 mL/min[6].

  • Causality: The gradient efficiently resolves the target compound from structurally similar positional isomers. Formic acid acts as a crucial proton source, maximizing ionization efficiency for ESI+ mode.

Step 3: Tandem Mass Spectrometry (ESI-QqQ or Q-TOF)
  • Action: Operate the mass spectrometer in ESI+ mode. Acquire product ion scans by ramping the Collision Energy (CE) continuously from 10 eV to 40 eV.

  • Causality: Ramping the CE is critical for comprehensive structural mapping. Low CE (10-15 eV) is required to capture the highly labile neutral loss of propene[1][2]. If only high CE is used, the precursor ion will completely shatter, and the sequence of dealkylation will be lost. High CE (30-40 eV) is necessary to drive the higher-energy homolytic cleavage of the methoxy group and the rupture of the stable aromatic core[3][4].

Step 4: Data Validation (The Self-Validating Quality Control)
  • Action: Extract the chromatograms for both the m/z 245 and m/z 247 precursor ions, as well as the m/z 203/205 and 188/190 fragment pairs. Calculate the area ratio of the light to heavy isotopes.

  • Causality: By verifying that all major product ions maintain the exact 3:1 intensity ratio dictated by natural chlorine abundance[5], the system self-validates. If a fragment peak at m/z 203 lacks a corresponding peak at m/z 205 at 33% intensity, the peak is an isobaric contaminant, not a true fragment of the target molecule.

ProtocolWorkflow A 1. Sample Prep Aqueous Dilution B 2. UHPLC Separation Resolve Isobaric Analogs A->B C 3. ESI-MS/MS Ramp Collision Energy B->C D 4. Self-Validation Confirm 35Cl/37Cl 3:1 Ratio C->D

Caption: Self-validating LC-MS/MS workflow ensuring isotopic fidelity and isomer resolution.

References

  • PubMed Central (PMC). Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. Available at: [Link]

  • OSTI. A Fundamental Tandem Mass Spectrometry Study of the Collision‐Activated Dissociation of Small Deprotonated Molecules. Available at: [Link]

  • Chegg. Below is the mass spectrum of 4-chlorobenzoic acid. Available at: [Link]

Sources

Comparative

Analytical reference standard validation for 3-Chloro-4-isopropoxy-5-methoxybenzoic acid

In-Depth Analytical Comparison Guide: Validated Reference Standards vs. Research-Grade 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid As pharmaceutical pipelines increasingly rely on highly functionalized intermediates, the...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Analytical Comparison Guide: Validated Reference Standards vs. Research-Grade 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid

As pharmaceutical pipelines increasingly rely on highly functionalized intermediates, the rigorous validation of analytical reference standards is non-negotiable. 3-Chloro-4-isopropoxy-5-methoxybenzoic acid is a critical intermediate and potential process impurity in the synthesis of complex active pharmaceutical ingredients (APIs). Because impurities in the reference standard directly skew the quantitative assay of the API, utilizing a fully characterized standard is essential for regulatory compliance and patient safety.

This guide provides an objective comparison between fully Validated Analytical Reference Standards and uncharacterized Research-Grade alternatives, detailing the self-validating experimental workflows required to establish absolute certainty in identity, purity, and assay.

Comparative Performance Analysis: Validated vs. Research-Grade

The distinction between a validated reference standard and a research-grade chemical lies in the depth of characterization and the orthogonal methods used to prove its assay value. Relying on research-grade materials for quantitative API release testing violates fundamental GMP principles and introduces systemic analytical bias.

Quality AttributeValidated Analytical Reference StandardResearch-Grade MaterialImpact on API Assay
Structural Identity 1H/13C NMR, 2D NMR (HMBC/HSQC), HRMS, FT-IR1H NMR, Low-Res MSRegioisomers (e.g., 5-chloro-4-isopropoxy-3-methoxybenzoic acid) may remain undetected, invalidating specificity.
Chromatographic Purity 99.5% (HPLC/UPLC with DAD and CAD/ELSD) 95.0% (HPLC-UV at a single wavelength)Hidden impurities lacking UV chromophores inflate the apparent purity of the standard.
Absolute Assay Mass Balance AND Quantitative NMR (qNMR)Area % Purity (Uncorrected)Uncorrected area % ignores water, salts, and solvents, leading to a falsely high assay and out-of-specification (OOS) API results.
Water & Volatiles Karl Fischer (KF) & Headspace GC (HS-GC)Often not testedMoisture absorption alters the active mass fraction over time.
Documentation Comprehensive Certificate of Analysis (CoA) with raw dataBasic CoA (often just a purity percentage)Fails regulatory audits under ICH Q2(R2) and USP guidelines.

The E-E-A-T Framework for Reference Standard Validation

To meet the stringent requirements of USP <11> (Reference Standards) and USP <1086> (Impurities in Drug Substances and Drug Products), the validation protocol must be a self-validating system [1][2]. This means that the absolute assay determined by mass balance must statistically align with an entirely orthogonal technique, such as qNMR.

Protocol 1: Identity & Structural Elucidation

Objective: Definitively prove the regiochemistry of the chloro, isopropoxy, and methoxy substituents on the benzoic acid core. Causality: Research-grade materials often rely solely on 1H-NMR. However, the aromatic protons in regioisomers of this compound will present similar chemical shifts. 2D NMR is required to prove the exact carbon-proton connectivity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid in 0.6 mL of DMSO- d6​ containing 0.03% TMS as an internal shift reference.

  • 1D NMR Acquisition: Acquire high-resolution 1H and 13C NMR spectra at 298K using a 500 MHz or higher spectrometer.

  • 2D NMR Acquisition (HMBC): Perform Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

    • Self-Validation Check: The methoxy protons ( 3.8 ppm) must show a strong 3JCH​ correlation to the aromatic carbon at position 5, while the isopropoxy methine proton must correlate to the carbon at position 4. This definitively rules out positional isomers.

  • High-Resolution Mass Spectrometry (HRMS): Perform LC-ESI-HRMS in negative ion mode. The [M−H]− ion must match the theoretical exact mass of C11​H12​ClO4−​ (approx. 243.0430 Da) within 3 ppm mass error.

Protocol 2: Absolute Purity & Assay Determination

Objective: Establish the exact mass fraction of the active moiety for quantitative use. Causality: HPLC area percent is not an assay. A compound can be 99.9% pure by HPLC but contain 5% water and 2% residual solvent, meaning its true assay is only 92.9%. We use a dual-orthogonal approach.

Step-by-Step Methodology: Approach A: The Mass Balance Method

  • Organic Impurities: Analyze via UPLC-DAD. Calculate total organic impurities ( Imporg​ ).

  • Water Content: Determine via Coulometric Karl Fischer Titration ( Water ).

  • Residual Solvents: Determine via Headspace GC-FID ( Solv ).

  • Inorganic Impurities: Determine via Residue on Ignition (ROI) or ICP-MS ( Inorg ).

  • Calculation: AssayMB​=100%−(Imporg​+Water+Solv+Inorg) .

Approach B: Quantitative NMR (qNMR)

  • Internal Standard Selection: Select a highly pure, NIST-traceable internal standard (e.g., Maleic acid) that has a distinct NMR signal not overlapping with the analyte.

  • Co-Dissolution: Accurately weigh (using a microbalance) approx. 15 mg of the analyte and 5 mg of the internal standard into the same vial. Dissolve in DMSO- d6​ .

  • Acquisition: Acquire 1H-NMR with a long relaxation delay ( D1≥30s ) to ensure complete relaxation of all spins for accurate integration.

  • Calculation: Calculate the absolute mass fraction ( AssayqNMR​ ) based on the integral ratio, number of protons, and molecular weights.

System Validation: The standard is only certified if ∣AssayMB​−AssayqNMR​∣≤0.5% . This proves that no "invisible" impurities (e.g., non-UV absorbing, non-volatile polymeric species) were missed by the mass balance approach.

Workflow Visualization: Orthogonal Validation Strategy

The following diagram illustrates the self-validating workflow required to elevate 3-Chloro-4-isopropoxy-5-methoxybenzoic acid from a raw chemical to a certified reference standard.

ValidationWorkflow RawMat Raw Material (3-Chloro-4-isopropoxy-5-methoxybenzoic acid) Identity Structural Identity (2D-NMR, HRMS, IR) RawMat->Identity Purity Impurity Profiling (UPLC-DAD, HS-GC, KF, ROI) Identity->Purity Confirmed AssayMB Assay: Mass Balance (100% - All Impurities) Purity->AssayMB AssayQNMR Assay: qNMR (Orthogonal Mass Fraction) Purity->AssayQNMR Decision Convergence Check (|MB - qNMR| ≤ 0.5%?) AssayMB->Decision AssayQNMR->Decision Cert Certified Analytical Reference Standard Decision->Cert Yes Reject Reject / Re-purify (Research-Grade Only) Decision->Reject No

Caption: Orthogonal validation workflow ensuring absolute assay convergence for reference standards.

Regulatory Alignment

The methodologies described above are strictly aligned with the latest regulatory expectations. The recent implementation of ICH Q2(R2) emphasizes a lifecycle and Quality-by-Design (QbD) approach for analytical methods, requiring rigorous justification for validation strategies[3]. Furthermore, USP <1086> dictates that impurities in drug substances must be controlled throughout development, necessitating reference standards that are fully qualified for the detection and quantitation of those specific impurities[2]. Finally, the preparation and qualification of these materials must adhere to the principles outlined in USP <11> for secondary and working standards[4].

References

  • IntuitionLabs: ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from[Link]

  • Pharma Insight Lab: ICH Q2(R2) 解説ーHPLC/LC-MS分析バリデーションー. Retrieved from[Link]

  • Shijiazhuang Xinfuda Medical Packaging Co., Ltd.: USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from[Link]

  • ECA Academy: USP: <11> Reference Standards - Draft published for Comment. Retrieved from[Link]

  • Reesach: Preparation, Procurement, and Storage of Working Standards and Reference Standards. Retrieved from [Link]

Sources

Validation

Cross-Validation of Spectroscopic Methods for 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid Purity

Executive Summary In pharmaceutical development, the purity of highly functionalized synthetic intermediates like 3-Chloro-4-isopropoxy-5-methoxybenzoic acid directly dictates the impurity profile and safety of the final...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the purity of highly functionalized synthetic intermediates like 3-Chloro-4-isopropoxy-5-methoxybenzoic acid directly dictates the impurity profile and safety of the final Active Pharmaceutical Ingredient (API)[1]. Relying on a single analytical technique introduces method-specific biases. This guide provides an authoritative framework for the orthogonal cross-validation of Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), supplemented by LC-MS, ensuring a self-validating system for absolute purity determination.

Mechanistic Causality in Method Selection

To establish true mass balance, researchers must understand the physicochemical principles and inherent limitations of each spectroscopic technique[2].

Quantitative NMR (1H-qNMR): Absolute Molar Quantitation

Unlike chromatographic methods, qNMR does not require an identical reference standard of the target analyte[2]. It operates on the fundamental principle that the integrated area of a nuclear resonance is strictly proportional to the molar quantity of those nuclei[3].

  • Causality in Standard Selection: 3-Chloro-4-isopropoxy-5-methoxybenzoic acid exhibits specific proton resonances: aromatic protons (~7.3–7.6 ppm), an isopropoxy methine septet (~4.6 ppm), a methoxy singlet (~3.9 ppm), and isopropoxy methyl doublets (~1.3 ppm). To prevent signal overlap, Maleic acid is selected as the internal standard (IS) because it provides a sharp, isolated singlet at 6.26 ppm[4].

HPLC-UV: Relative Area Normalization

HPLC-UV separates components based on differential partitioning and detects them via UV absorbance[3]. Purity is typically calculated using area normalization, assuming all components possess identical response factors at the detection wavelength.

  • Causality in Discrepancies: If an impurity lacks the conjugated benzoyl chromophore, its UV response will be disproportionately low, leading HPLC-UV to overestimate the purity of the target compound[5]. This necessitates cross-validation with a molar-based technique like qNMR[3].

LC-MS: Orthogonal Mass Verification

While HPLC-UV and qNMR quantify the bulk material, LC-MS is deployed to identify the mass-to-charge (m/z) ratio of trace impurities, ensuring that non-UV active species are accounted for in the final mass balance.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must validate its own parameters before data acquisition.

Protocol A: Absolute Quantitation via 1H-qNMR

This protocol utilizes an inversion-recovery sequence to prevent signal saturation, a common pitfall that artificially reduces purity calculations[6].

  • Gravimetric Preparation: Accurately weigh ~15 mg of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid and ~5 mg of certified Maleic acid (Internal Standard) using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO- d6​ .

  • System Suitability (T1 Determination): Execute an inversion-recovery pulse sequence to empirically determine the spin-lattice relaxation time ( T1​ ) of the mixture[7].

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest-relaxing proton of interest. This guarantees >99% magnetization recovery between pulses, ensuring quantitative integrity[7].

  • Acquisition & Integration: Acquire 64 scans using a 90° pulse angle. Phase and baseline correct the spectrum. Integrate the Maleic acid singlet (6.26 ppm, 2H) against the target's methoxy singlet (3.9 ppm, 3H) or aromatic doublets to calculate absolute mass fraction.

Protocol B: Chromatographic Purity via HPLC-UV

This protocol utilizes mobile phase buffering to control the ionization state of the target's carboxylic acid moiety.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (Acetonitrile).

    • Causality: The benzoic acid derivative has a pKa of ~3.8. The TFA lowers the pH to ~2.0, keeping the analyte fully protonated. This prevents secondary interactions with silanol groups on the column, eliminating peak tailing.

  • System Suitability Test (SST): Inject a resolution standard mixture. The system is only validated for sample analysis if the resolution ( Rs​ ) between the target peak and its closest known impurity is > 2.0, and the tailing factor ( Tf​ ) is < 1.5.

  • Sample Analysis: Inject 10 µL of the sample (1 mg/mL). Detect at 254 nm. Calculate purity via the area normalization method[3].

Quantitative Method Comparison

The following table summarizes the performance metrics and validation parameters of qNMR versus HPLC-UV for intermediate purity assessment[8].

Parameter1H-qNMR (Absolute)HPLC-UV (Relative)
Analytical Principle Direct nuclear proportionality (Molar)Chromatographic separation & UV absorbance
Reference Standard Unrelated Internal Standard (Maleic Acid)Identical Reference Standard (for absolute quant)
Purity Output Absolute Mass Fraction (%)Relative Area Normalization (%)
Typical LOD / LOQ ~0.48 mg / ~1.47 mg~0.025 µg/mL / ~0.083 µg/mL
Precision (RSD) < 0.5%< 0.5%
Primary Limitation Lower sensitivity for trace impuritiesResponse factor bias; misses non-UV active species

Orthogonal Cross-Validation Workflow

The diagram below illustrates the logical reconciliation of data from orthogonal techniques to establish a certified purity value.

G cluster_0 Orthogonal Spectroscopic Workflows Sample 3-Chloro-4-isopropoxy-5-methoxybenzoic acid (Target Intermediate) qNMR 1H-qNMR Absolute Molar Purity (Internal Standard) Sample->qNMR Aliquot A HPLC HPLC-UV Relative Chromatographic Purity (Area Normalization) Sample->HPLC Aliquot B LCMS LC-MS Impurity Mass Profiling (m/z Verification) Sample->LCMS Aliquot C Reconciliation Data Reconciliation & Mass Balance Assessment qNMR->Reconciliation Molar % HPLC->Reconciliation Area % LCMS->Reconciliation Impurity ID Final Certified Purity Assignment Reconciliation->Final Variance < 1.0%

Orthogonal cross-validation workflow for intermediate purity determination.

References

  • [7] Bureau International des Poids et Mesures (BIPM). qNMR Internal Standard Reference Data (ISRD). Available at: [Link]

  • [6] Ovid. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Available at: [Link]

  • [4] Bureau International des Poids et Mesures (BIPM). ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid. Available at:[Link]

  • [8] ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Available at:[Link]

Sources

Comparative

Benchmarking extraction efficiency of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid against standard protocols

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol benchmarking, and quantitative extraction efficiency. Executive Summary The isolation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol benchmarking, and quantitative extraction efficiency.

Executive Summary

The isolation of highly substituted acidic pharmacophores from complex biological matrices is a critical bottleneck in bioanalytical workflows. 3-Chloro-4-isopropoxy-5-methoxybenzoic acid presents a unique extraction challenge: it possesses an ionizable carboxylic acid moiety (estimated pKa ~4.0) juxtaposed against a highly lipophilic trisubstituted aromatic core.

This guide objectively benchmarks three distinct sample preparation strategies—Liquid-Liquid Extraction (LLE), Polymeric Reversed-Phase Solid-Phase Extraction (RP-SPE), and Mixed-Mode Anion Exchange SPE (MAX)—to determine the optimal protocol for maximizing recovery while minimizing matrix-induced ion suppression in LC-MS/MS analysis.

Mechanistic Profiling & Causality

To design a self-validating extraction system, we must first establish the causality between the molecule's physicochemical properties and the extraction environment:

  • Ionizability (pKa ~4.0): The carboxylic acid group acts as an electrostatic toggle. At a pH at least 2 units below its pKa (pH ≤ 2.0), the molecule is fully protonated (neutral). As established in fundamental partitioning studies, only the nondissociated monomeric species are able to partition efficiently between water and an organic phase[1]. Conversely, at physiological pH (7.4), the molecule is >99% ionized (negatively charged), preventing partitioning into non-polar solvents but enabling strong electrostatic interactions with anion-exchange sorbents.

  • Lipophilicity (High LogP): The 3-chloro, 4-isopropoxy, and 5-methoxy substituents create a bulky, hydrophobic core. This drives strong retention on reversed-phase sorbents (like divinylbenzene polymers) but also increases the risk of co-extracting endogenous neutral lipids if the wash steps are not optimized.

Experimental Design & Methodologies

The following step-by-step protocols were evaluated using human plasma spiked with 3-Chloro-4-isopropoxy-5-methoxybenzoic acid at 100 ng/mL.

Protocol A: Standard Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two immiscible liquid phases[2]. To drive the analyte into the organic phase, the aqueous matrix must be heavily acidified.

  • Aliquot: Transfer 200 µL of spiked plasma to a microcentrifuge tube.

  • Acidification: Add 20 µL of 4% Phosphoric Acid (H₃PO₄) to drop the pH to ~2.0, neutralizing the carboxylic acid.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes to break any emulsions.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under N₂ at 40°C and reconstitute in 200 µL of mobile phase.

Protocol B: Polymeric Reversed-Phase SPE (Oasis HLB)

Modern hydrophilic-lipophilic balanced (HLB) copolymers eliminate the need for traditional conditioning and equilibration steps, reducing processing time by up to 40%. However, retention is purely hydrophobic.

  • Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% H₃PO₄ (pH 2.0). Rationale: If the compound of interest is acidic, you must use a pH at which the compound is not charged to ensure hydrophobic retention[3].

  • Load: Apply the 400 µL pre-treated sample to the HLB µElution plate.

  • Wash: Wash with 500 µL of 5% Methanol in water to remove salts and polar interferences.

  • Elute: Elute with 2x 50 µL of 100% Methanol. Dilute with 100 µL of water prior to injection.

Protocol C: Mixed-Mode Anion Exchange SPE (MAX)

Mixed-mode sorbents utilize both hydrophobic and ion-exchange ligands. For acidic analytes, the correct choice of counter-ion and pH is extremely important to retention and purity[4].

  • Pre-treatment: Dilute 200 µL of plasma with 200 µL of 5% NH₄OH in water (pH ~10). Rationale: Ensures the carboxylic acid is fully deprotonated (anionic).

  • Load: Apply to the MAX µElution plate. The analyte binds electrostatically to the quaternary amine on the sorbent.

  • Wash 1 (Aqueous): Wash with 500 µL of 5% NH₄OH to remove basic and neutral polar interferences.

  • Wash 2 (Organic): Wash with 500 µL of 100% Methanol. Causality: Because the analyte is locked in place by an ionic bond, we can use 100% organic solvent to aggressively strip away lipophilic neutral interferences (e.g., triglycerides).

  • Elute: Elute with 2x 50 µL of 2% Formic Acid in Methanol. Causality: The acid drops the pH, neutralizing the analyte's charge, breaking the ionic bond, and allowing the methanol to elute the purified compound.

Visualizing the Workflows

Workflow Sample Spiked Plasma Sample (3-Chloro-4-isopropoxy-5-methoxybenzoic acid) LLE Protocol A: Standard LLE (MTBE / pH 2.0) Sample->LLE HLB Protocol B: Reversed-Phase SPE (Oasis HLB / pH 2.0) Sample->HLB MAX Protocol C: Mixed-Mode SPE (Oasis MAX / pH 10.0) Sample->MAX LLE_Org Organic Phase Extraction & Evaporation LLE->LLE_Org HLB_Elute Elution (100% Methanol) HLB->HLB_Elute MAX_Elute Selective Elution (2% Formic Acid in Methanol) MAX->MAX_Elute LCMS LC-MS/MS Quantification LLE_Org->LCMS HLB_Elute->LCMS MAX_Elute->LCMS

Comparative workflow of LLE, Reversed-Phase SPE, and Mixed-Mode SPE protocols.

MAX_Mechanism Load 1. Load (pH 10) Analyte is Ionized (-) Retain 2. Retention Electrostatic Binding Load->Retain Wash1 3. Wash 1 (5% NH4OH) Removes Polar Interferences Retain->Wash1 Wash2 4. Wash 2 (100% MeOH) Removes Lipids Wash1->Wash2 Elute 5. Elute (2% FA in MeOH) Neutralizes Analyte for Elution Wash2->Elute

Mechanistic pathway of Mixed-Mode Anion Exchange (MAX) SPE for acidic compounds.

Quantitative Benchmarking Results

The protocols were evaluated based on absolute recovery, matrix-induced ion suppression (calculated via post-extraction spike comparison), solvent consumption, and processing time per 96-well plate.

ProtocolPrimary Retention MechanismAbsolute Recovery (%)Ion Suppression (%)Organic Solvent Vol (mL)Time / 96 Samples (min)
A: LLE (MTBE) Hydrophobic Partitioning74.2 ± 5.138.51.0045
B: RP-SPE (HLB) Reversed-Phase86.4 ± 3.824.20.6020
C: MAX SPE Mixed-Mode Anion Exchange97.1 ± 1.5 4.1 0.6025

Discussion & Conclusion

The benchmarking data clearly demonstrates the superiority of Mixed-Mode Anion Exchange (MAX) SPE for the extraction of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid.

While LLE is a highly accessible technique, it suffers from significant ion suppression (38.5%). Because LLE requires highly acidic conditions to neutralize the target analyte, it inadvertently neutralizes and co-extracts endogenous acidic lipids (e.g., free fatty acids and phospholipids), which compete for ionization in the MS source.

Reversed-phase SPE (HLB) improves recovery (86.4%) and throughput but suffers from the same mechanistic flaw: loading at pH 2.0 forces the co-retention of endogenous acidic lipids. Because the analyte is highly lipophilic, washing with high percentages of organic solvent to remove these lipids would cause premature elution of the target molecule.

The MAX Advantage: Protocol C succeeds because it uncouples hydrophobicity from retention during the critical wash step. By loading at a basic pH, the analyte is locked to the sorbent via a strong electrostatic bond. This allows the analyst to wash the sorbent with 100% Methanol—completely stripping away the neutral and basic lipophilic matrix components that cause ion suppression—without losing the target analyte. The result is a near-quantitative recovery (97.1%) with negligible matrix effects (4.1%), proving that orthogonal retention mechanisms are essential for optimizing the extraction of highly substituted acidic pharmacophores.

References

  • Liquid–Liquid Extraction Systems of Benzoic Acid in Water and Heptane, Methylbenzene, or Trichloroethylene as Cosolvent. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • Liquid–liquid extraction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Corporation Application Notes. Available at:[Link]

  • Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. PubMed (National Institutes of Health). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-4-isopropoxy-5-methoxybenzoic acid

Advanced Safety and Operational Guide: Handling 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid As a Senior Application Scientist, it is critical to recognize that handling specialized pharmaceutical building blocks requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid

As a Senior Application Scientist, it is critical to recognize that handling specialized pharmaceutical building blocks requires moving beyond generic safety data sheets. 3-Chloro-4-isopropoxy-5-methoxybenzoic acid (CAS: 749920-56-7) [1] is a highly valuable halogenated, alkoxy-substituted aromatic acid used in advanced drug discovery. However, its specific structural features dictate strict, non-negotiable handling protocols.

This guide provides a self-validating operational framework, explaining the mechanistic causality behind every safety requirement to ensure both scientific integrity and personnel protection.

Part 1: Hazard Assessment & Mechanistic Causality

The physicochemical properties of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid create a unique hazard profile that requires targeted mitigation strategies:

  • Dermal and Ocular Toxicity (Skin Irrit. 2, Eye Irrit. 2A): The acidic carboxylic proton disrupts physiological pH upon contact, leading to rapid protein denaturation in dermal and ocular tissues[2]. Furthermore, the lipophilic isopropoxy and methoxy groups enhance the molecule's ability to permeate the stratum corneum (the outer layer of the skin), making dermal exposure more dangerous than with highly water-soluble acids.

  • Respiratory Sensitization (STOT SE 3): Inhalation of fine crystalline powders or aerosols of halogenated benzoic acids can cause severe respiratory tract mucosal irritation[2]. The Environmental Protection Agency (EPA) heavily regulates generic halogenated benzoic acids due to their respiratory toxicity, often mandating an 8-hour time-weighted average (TWA) exposure limit as low as 0.0184 to 0.0195 mg/m³[3].

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The table below outlines the required protective gear and the mechanistic rationale for each selection.

PPE CategorySpecificationMechanistic Causality / Rationale
Hand Protection Nitrile gloves (min 8 mil thickness) for routine use; Butyl rubber or Neoprene for bulk handling[4].Halogenated organic acids can rapidly permeate thin latex. Nitrile provides a sufficient chemical barrier against lipophilic organic acids, preventing systemic dermal absorption[5].
Eye Protection ANSI Z87.1 approved chemical splash goggles[4].Standard safety glasses leave gaps. Goggles prevent ocular exposure to airborne particulates or accidental solvent splashes during dissolution[5].
Body Protection Fully buttoned laboratory coat, full-length pants, and closed-toe shoes[5].Provides a physical barrier against particulate settling and accidental spills, minimizing the risk of localized chemical burns[6].
Respiratory Protection NIOSH-approved respirator with an Assigned Protection Factor (APF) of at least 10 (e.g., N95 or P100)[3].Mandatory if the compound is handled outside a certified fume hood to mitigate the high inhalation risk of fine, halogenated crystalline dust[3].

Part 3: Standard Operating Procedure (SOP) for Handling

To ensure trustworthiness and safety, every handling procedure must be a self-validating system. Do not proceed to the next step unless the current step's validation criteria are met.

Step 1: Environmental Verification

  • Action: Conduct all work within a certified chemical fume hood.

  • Validation: Verify the fume hood face velocity is actively reading between 80–120 feet per minute (fpm) before opening the chemical container[4].

  • Causality: Active airflow provides primary engineering control, ensuring that any aerosolized micro-particulates are pulled away from the operator's breathing zone.

Step 2: Static Control and Dispensing

  • Action: Use grounded, anti-static weighing spatulas and avoid plastic weigh boats if the powder appears highly static.

  • Validation: Powder should transfer cleanly without "jumping" or adhering aggressively to the spatula.

  • Causality: Fine organic powders hold static charges. Static discharge can lead to sudden aerosolization of the acid, increasing inhalation risk and causing inaccurate mass measurements.

Step 3: Dissolution Protocol

  • Action: When creating solutions, always add the organic acid slowly to the solvent or water, never the reverse[7].

  • Validation: Observe the solution for excessive heat generation or bubbling during addition.

  • Causality: The dissolution of organic acids can be exothermic. Gradual addition dissipates heat safely, preventing localized boiling, splattering, or glass fracture[7].

Step 4: Immediate Decontamination

  • Action: Wipe down all spatulas, balances, and hood surfaces with a damp cloth, followed by a mild alkaline wipe (e.g., dilute sodium bicarbonate).

  • Validation: Surfaces must be visibly clean and dry before the hood is used for another procedure.

  • Causality: Neutralizes residual acidic micro-particulates, preventing cross-contamination with incompatible bases or oxidizers used in subsequent experiments.

HandlingWorkflow A Step 1: Pre-Check Verify Hood Airflow B Step 2: Dispensing Anti-Static Tools A->B C Step 3: Dissolution Slow Addition to Solvent B->C D Step 4: Decon Alkaline Surface Wipe C->D

Figure 1: Self-validating sequential workflow for handling halogenated organic acids.

Part 4: Spill Response & Chemical Disposal Plan

A rapid, structured response to spills prevents localized incidents from becoming laboratory-wide emergencies.

Small Spills (< 100g solid or < 1L in solution)

  • Isolate: Secure the area and ensure all personnel in the vicinity don appropriate PPE (Nitrile gloves, splash goggles)[5].

  • Contain & Absorb: For solids, sweep up carefully using a brush and dustpan to avoid generating dust. For liquids, absorb with an inert dry material (e.g., sand or vermiculite)[5].

  • Neutralize: Treat the affected surface area with a mild sodium bicarbonate ( NaHCO3​ ) solution to neutralize any residual acid[7].

  • Dispose: Place all absorbed material and contaminated PPE into a resealable hazardous waste bag.

Large Spills or Airborne Release

  • Evacuate: Immediately evacuate the laboratory and close all doors.

  • Isolate: Do not attempt to clean a large spill of halogenated acid without specialized hazmat gear.

  • Report: Contact your institution's Environmental Health & Safety (EH&S) department immediately[5].

Waste Disposal Logistics

  • Segregation: Store 3-Chloro-4-isopropoxy-5-methoxybenzoic acid waste strictly away from incompatible materials, particularly strong bases, oxidizers, and cyanides[7].

  • Collection: Never pour organic acid solutions down the drain[4]. Collect in clearly labeled, sealed, and compatible hazardous waste containers for EH&S pickup.

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Large Large/Airborne Spill Evacuate & Call EH&S Assess->Large High Risk Small Small Spill (<1L) Don PPE & Secure Area Assess->Small Low Risk Neutralize Neutralize Area (e.g., NaHCO3) Small->Neutralize Collect Collect in HazMat Container Neutralize->Collect Dispose EH&S Waste Pickup Collect->Dispose

Figure 2: Decision matrix and operational pathway for organic acid spill response.

References

  • NextSDS. "5-chloro-2-(propan-2-yloxy)benzoic acid — Chemical Substance Information." Available at: [Link][2]

  • University of Washington Environmental Health & Safety. "Standard Operating Procedure: Organic Acid." Available at: [Link][4]

  • Washington State University. "Standard Operating Procedure: Acids, Organic." Available at: [Link][5]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR 721.11543 -- Halogenated benzoic acid (generic)." Available at: [Link][3]

  • Florida Atlantic University. "Standard Operating Procedures: Concentrated organic acid solutions." Available at: [Link][7]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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